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  • Product: 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride
  • CAS: 1443979-39-2

Core Science & Biosynthesis

Foundational

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride CAS 1060817-61-9 properties

An In-depth Technical Guide to 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (CAS 1060817-61-9) Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (CAS 1060817-61-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, a key intermediate for chemical synthesis. By synthesizing available data and established chemical principles, this document serves as a resource for researchers looking to utilize this compound in their work, offering insights into its properties, reactivity, synthesis, and handling.

Compound Identity and Physicochemical Properties

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, also known by its synonym 5-[(methylamino)carbonyl]-3-thiophenesulfonyl chloride, is a substituted thiophene derivative. Its structural features—a reactive sulfonyl chloride group and a carboxamide moiety on a thiophene scaffold—make it a valuable building block in medicinal and agrochemical research.[1][2] Thiophene-based molecules are prevalent in numerous pharmaceuticals due to their diverse biological activities.[3]

Table 1: Physicochemical Properties of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

PropertyValueSource(s)
CAS Number 1060817-61-9[4]
Molecular Formula C₆H₆ClNO₃S₂[4]
Molecular Weight 239.7 g/mol [4]
Physical Form Solid[4]
Purity Typically ≥95%[4]
Synonyms 5-[(methylamino)carbonyl]-3-thiophenesulfonyl chloride
InChI Key IDELKMMSLSKSLV-UHFFFAOYSA-N[4]

Reactivity and Mechanistic Considerations

The chemical behavior of this molecule is dominated by the highly electrophilic sulfonyl chloride functional group. The sulfur atom is rendered significantly electron-deficient by the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[5]

Nucleophilic Substitution

The primary reaction pathway involves nucleophilic substitution at the sulfonyl sulfur, where the chloride ion acts as an excellent leaving group. This reactivity is fundamental to its utility as a synthetic intermediate.[5]

  • Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a critical pharmacophore in many drug classes, including antibiotics and diuretics. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5]

  • Sulfonate Ester Formation: Alcohols react with the sulfonyl chloride to form sulfonate esters. This is a common strategy in organic synthesis to convert a poor leaving group (hydroxyl) into a superior one (sulfonate).[5]

Caption: General reaction of a sulfonyl chloride with a nucleophile.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol (Chlorosulfonation)

This protocol is a generalized procedure and requires optimization for this specific substrate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), charge the precursor, N-methyl-2-methylthiophene-5-carboxamide.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath. Anhydrous conditions are critical as sulfonyl chlorides react violently with water.[7]

  • Reagent Addition: Slowly add chlorosulfonic acid (ClSO₃H) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is often exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice. The product, being insoluble in the aqueous acidic medium, should precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold water to remove residual acid, and then dry under vacuum. Further purification may be achieved by recrystallization from a suitable solvent or by column chromatography.

Analytical Characterization Profile

Definitive structural confirmation relies on a combination of spectroscopic methods. The following table outlines the expected spectral characteristics for this compound based on its structure and data from analogous molecules.[8][9][10]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Thiophene Protons (2H): Two distinct singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing sulfonyl chloride and electron-donating/withdrawing nature of the carboxamide. - Amide NH (1H): A broad singlet, chemical shift is solvent-dependent. - N-Methyl (3H): A singlet or doublet (if coupled to NH) around δ 2.8-3.2 ppm. - Thiophene-Methyl (3H): A singlet around δ 2.5-2.8 ppm.[10]
¹³C NMR - Thiophene Carbons: Signals expected in the range of δ 120-150 ppm. - Carbonyl Carbon: Signal expected around δ 160-170 ppm. - Methyl Carbons: Signals for the N-methyl and thiophene-methyl groups in the aliphatic region (δ 20-40 ppm).
IR Spectroscopy - S=O stretch (Sulfonyl Chloride): Two strong, characteristic absorption bands at ~1370-1390 cm⁻¹ (asymmetric) and ~1170-1190 cm⁻¹ (symmetric).[8] - C=O stretch (Amide I): Strong absorption band around 1640-1680 cm⁻¹. - N-H stretch (Amide): A band in the region of 3200-3400 cm⁻¹. - C-H stretch (Aromatic/Alkyl): Bands around 3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (239.7 g/mol ), exhibiting a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M⁺) and two sulfur atoms.

Safety, Handling, and Storage

Due to its reactivity, 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride requires careful handling.

  • Hazard Classification: The compound is classified as corrosive (GHS05) and causes severe skin burns and eye damage (H314).[4][7][11] The signal word is "Danger".[4]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[11][12] Handle only in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors.[11]

  • Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[4] The material is sensitive to air and moisture.[7][13]

  • Incompatibilities: Avoid contact with water, strong bases, strong oxidizing agents, and strong reducing agents.[7][13] The reaction with water can be violent and may liberate toxic gas.[7]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water/shower.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

Applications in Research and Development

The bifunctional nature of this molecule makes it a versatile intermediate for the synthesis of more complex structures, particularly for drug discovery pipelines.

Caption: Role as a precursor to diverse chemical scaffolds.

  • Scaffold for Bioactive Agents: The thiophene carboxamide scaffold itself is recognized for its potential in developing antiproliferative agents.[3] By using the sulfonyl chloride handle to append other pharmacophoric groups, libraries of novel compounds can be generated for screening.

  • Development of Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide linkage. This compound provides a pre-functionalized thiophene core that can be elaborated into potential inhibitors of various protein kinases, which are key targets in oncology.[14]

  • Agrochemical Synthesis: Thiophene derivatives are also used in the development of herbicides and other agrochemicals.[15] This intermediate could serve as a starting point for novel active ingredients.

References

  • Sigma-Aldrich. 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | 1060817-61-9.

  • Merck. 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | 1060817-61-9.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet.

  • Benchchem. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7.

  • Sigma-Aldrich. 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | 1060817-61-9.

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008).

  • Royal Society of Chemistry. Supporting Information - Medicinal Chemistry Communications. (2014).

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors.

  • Google Patents. CN101314598A - A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene.

  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379.

  • ResearchGate. Confirmation of introduction of sulfonyl groups. (a) NMR spectra of....

  • Google Patents. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

  • PubChem. 5-[3''-(5-Carbamimidoyl-2-methylsulfanyl-thiophene-3-sulfonyl)-6-methyl-biphenyl-2-ylcarbamoyl]-pentanoic acid.

  • PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific reports, 13(1), 2911.

  • PubMed. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.

  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of natural products, 83(3), 770–803.

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. (2013).

  • ChemicalBook. 2-Methylthiophene(554-14-3) 1H NMR spectrum.

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024).

  • MDPI. Novel Tricarbonylrhenium-Anthrapyrazole Complexes with DNA-Binding and Antitumor Properties: In Vitro and In Vivo Pharmacokinetic Studies with 99m Tc-Analogue. (2023).

  • PubChem. 5-Methylthiophene-2-sulfonyl chloride.

  • BLDpharm. Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate.

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

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Exploratory

An In-Depth Technical Guide to 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride: A Key Intermediate for Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile chemical building blocks. 5-(Methylcarbamoyl)thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile chemical building blocks. 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, identified by CAS Number 1060817-61-9, represents a quintessential example of such a reagent. This molecule is a bifunctional thiophene derivative, incorporating both a highly reactive sulfonyl chloride group and a structurally significant methylcarbamoyl (amide) moiety. This unique combination positions it as a valuable intermediate for generating libraries of diverse compounds, particularly for structure-activity relationship (SAR) studies in drug discovery programs. The thiophene core is a well-established "privileged pharmacophore," found in numerous FDA-approved drugs, while the sulfonamide linkage, readily formed from the sulfonyl chloride, is a cornerstone of pharmaceutical design.[1][2] This guide provides an in-depth analysis of its chemical structure, reactivity, and strategic applications for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Profile and Safety Data

A thorough understanding of a reagent's fundamental properties and handling requirements is paramount for its effective and safe utilization in a laboratory setting.

Chemical Structure

The molecule's structure features a five-membered thiophene ring substituted at the 3-position with a sulfonyl chloride group and at the 5-position with an N-methylcarboxamide group.

Caption: Chemical structure of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride.

Physicochemical and Safety Properties

The quantitative data below are essential for experimental design, including reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 1060817-61-9
Molecular Formula C₆H₆ClNO₃S₂
Molecular Weight 239.7 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Conditions 2-8°C, inert atmosphere, keep in dark place
InChI Key IDELKMMSLSKSLV-UHFFFAOYSA-N

Safe handling is critical due to the compound's corrosive nature.

Safety InformationDetailsSource(s)
Signal Word Danger
Pictogram GHS05 (Corrosion)
Hazard Statement H314: Causes severe skin burns and eye damage
Precautionary Codes P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338

Section 2: The Thiophene Core - A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is not merely an inert scaffold; it is a five-membered, sulfur-containing aromatic heterocycle that is frequently incorporated into pharmacologically active compounds.[3] Its status as a "privileged pharmacophore" stems from its ability to mimic a benzene ring in some biological contexts while possessing distinct electronic properties, metabolic profiles, and hydrogen-bonding capabilities.[1][2]

The inclusion of the sulfur heteroatom modifies the ring's electron distribution, making it generally more electron-rich than benzene and highly susceptible to electrophilic aromatic substitution, typically at the 2- and 5-positions.[1][4] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their use in numerous therapeutic areas.[5]

Examples of Therapeutic Areas for Thiophene-Containing Drugs:

  • Oncology: Raltitrexed, OSI-930[1]

  • Infectious Diseases: Cefoxitin (antibacterial), Sertaconazole (antifungal)[1]

  • Cardiovascular: Clopidogrel, Ticlopidine (antiplatelet)[1]

  • Central Nervous System: Olanzapine (antipsychotic), Tiagabine (anticonvulsant)[1]

Section 3: Reactivity and Synthetic Utility

The synthetic value of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is primarily derived from the high electrophilicity of the sulfonyl chloride functional group. The sulfur atom is rendered significantly electron-deficient by three strongly electronegative atoms (two oxygens and one chlorine), making it an excellent target for nucleophilic attack.[6]

Nucleophilic Substitution: The Primary Application

The most common and powerful application of this reagent is its reaction with nucleophiles to form stable derivatives, with the chloride ion acting as an excellent leaving group.

A. Sulfonamide Synthesis The reaction with primary or secondary amines is a robust and cornerstone reaction in medicinal chemistry for the synthesis of sulfonamides.[6] This functional group is a key component in a wide range of pharmaceuticals. The reaction proceeds efficiently, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

Field-Proven Insight: The choice of base and solvent is critical. Pyridine can serve as both a base and a solvent, while in less polar solvents like dichloromethane (DCM), a tertiary amine like triethylamine is preferred. The reaction is often performed at 0°C initially to control any exothermicity before being allowed to warm to room temperature.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane or pyridine.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride (1.05 eq.) portion-wise to the stirred solution. If using dichloromethane, add triethylamine (1.2 eq.) dropwise.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Dissolve Amine (R-NH2) in Anhydrous Solvent B Cool to 0°C A->B C Add Thiophene Sulfonyl Chloride B->C D Add Base (e.g., Et3N) C->D E Stir (0°C to RT) D->E F Monitor by TLC E->F G Aqueous Work-up F->G H Purify (Chromatography/ Recrystallization) G->H I Final Sulfonamide Product H->I

Caption: Standard experimental workflow for sulfonamide synthesis.

B. Sulfonate Ester Synthesis Reaction with alcohols or phenols yields sulfonate esters. While less common in final drug APIs than sulfonamides, sulfonate esters are highly valuable synthetic intermediates. They are excellent leaving groups themselves in subsequent nucleophilic substitution reactions.

The Role of the Methylcarbamoyl Group

The N-methylcarboxamide (or methylcarbamoyl) group at the 5-position is not merely a spectator.

  • Electronic Influence: It acts as an electron-withdrawing group, influencing the reactivity of the thiophene ring.

  • Pharmacological Relevance: The thiophene carboxamide scaffold itself is explored for a range of biological activities, including anticancer and enzyme inhibition properties.[7][8]

  • Physicochemical Properties: It provides hydrogen bond donor (N-H) and acceptor (C=O) sites, which are critical for molecular recognition at a biological target and can improve the solubility and pharmacokinetic profile of the final compound.

Section 4: Strategic Application in Drug Discovery

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is optimally employed as a scaffold for the rapid generation of a chemical library. By reacting this single intermediate with a diverse panel of commercially available amines, a research team can synthesize hundreds of novel, structurally related sulfonamides. This library can then be screened against a biological target of interest (e.g., an enzyme, receptor, or whole cells).

This approach allows for an efficient exploration of the structure-activity relationship (SAR). By correlating the structural changes in the amine portion with the resulting biological activity, scientists can identify key features required for potency and selectivity, guiding the design of more advanced drug candidates.

G start 5-(Methylcarbamoyl)thiophene- 3-sulfonyl chloride reaction Parallel Synthesis (Sulfonamide Formation) start->reaction amines Diverse Amine Library (R1-NH2, R2-NH2, ... Rn-NH2) amines->reaction library Novel Sulfonamide Library reaction->library screen High-Throughput Biological Screening library->screen data Data Analysis & SAR Identification screen->data lead Lead Candidate Optimization data->lead

Caption: Drug discovery workflow using the title compound as a core building block.

Conclusion

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is far more than a simple chemical. It is a strategically designed intermediate that leverages the privileged nature of the thiophene scaffold and the robust, versatile reactivity of the sulfonyl chloride group. For researchers in drug development, it offers a reliable and efficient starting point for the synthesis of diverse compound libraries, accelerating the critical early-stage process of hit identification and lead optimization. Its well-defined reactivity, coupled with the pharmacological relevance of its core structure, ensures its continued importance in the synthetic chemist's toolkit.

References

  • Polshettiwar, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Barham, J. P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Royal Society of Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • LookChem. CAS No.97272-03-2,methyl 4-(chlorosulfonyl)thiophene-2-carboxylate Suppliers. [Link]

  • Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. [Link]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • PubChem. 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. [Link]

  • Google Patents. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Pharmaffiliates. Product Name : 5-Chloro-2-(methylcarbamoyl)thiophene-3-sulfonic Acid. [Link]

  • Pop, O., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

  • Organic Syntheses. thiophenol. [Link]

  • El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Yang, J., et al. (2024). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC. [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

  • PubChem. N-(4-methylphenyl)thiophene-2-carboxamide. [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

This document provides a comprehensive safety and handling guide for 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (CAS No. 1060817-61-9), a key intermediate in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (CAS No. 1060817-61-9), a key intermediate in synthetic chemistry. As researchers and drug development professionals, a thorough understanding of a compound's reactivity and hazard profile is not merely a regulatory formality but a prerequisite for safe and successful experimentation. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the hazards involved and the causality behind recommended safety protocols.

Compound Identification and Physicochemical Profile

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a thiophene-based derivative utilized in the synthesis of more complex molecules.[1] Its utility stems from the highly reactive sulfonyl chloride (-SO₂Cl) functional group, which serves as a potent electrophile for forming sulfonamides and sulfonate esters.[2] However, this same reactivity is the primary driver of its significant hazards.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
Chemical Name 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride N/A
Synonym(s) 5-[(methylamino)carbonyl]-3-thiophenesulfonyl chloride [3][4][5]
CAS Number 1060817-61-9 [3][4]
Molecular Formula C₆H₆ClNO₃S₂ [3][4]
Molecular Weight 239.7 g/mol [3][4]
Physical Form Solid [3][4]

| Purity | Typically ≥95% |[3][4] |

Hazard Identification and Mechanistic Insight

The primary and most severe hazard associated with this compound is its corrosivity. It is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.[4][6][7] This is not an arbitrary classification; it is a direct consequence of the chemical's structure.

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack.[2] In the presence of water—such as moisture on the skin, in the eyes, or mucous membranes—it readily hydrolyzes. This reaction is often violent and liberates hydrochloric acid (HCl) and the corresponding sulfonic acid, causing immediate and severe chemical burns.[6][8]

GHS Pictogram and Hazard Statement for the compound.[4][6]
Key Hazard Statements:
  • H314: Causes severe skin burns and eye damage .[4][6][7][9][10][11] This is the principal hazard. The reaction with moisture leads to the formation of corrosive byproducts.

  • Potential for Violent Reaction: Reacts violently with water.[6][8] This underscores the need for stringent moisture control.

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[6][9]

First Aid: An Emergency Response Protocol

Immediate and decisive action is critical following any exposure. The goal is to mitigate the corrosive action by removing the chemical and seeking immediate professional medical help. The following protocols are based on standard precautionary statements.[3][8][10]

Emergency_Response cluster_routes Immediate Action by Exposure Route cluster_actions start Exposure Event skin Skin Contact (P303+P361+P353) start->skin eyes Eye Contact (P305+P351+P338) start->eyes inhalation Inhalation (P304+P340) start->inhalation ingestion Ingestion (P301+P330+P331) start->ingestion skin_action Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower. skin->skin_action eyes_action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eyes->eyes_action inhalation_action Remove person to fresh air. Keep comfortable for breathing. inhalation->inhalation_action ingestion_action Rinse mouth thoroughly with water. DO NOT induce vomiting. ingestion->ingestion_action end Immediately Call a POISON CENTER or Doctor (P310) skin_action->end eyes_action->end inhalation_action->end ingestion_action->end

Workflow for immediate first aid response to exposure.
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[7]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes after taking off all contaminated clothing. Call a physician immediately.[7]

  • Inhalation: Remove the victim to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[6][7][8]

  • Ingestion: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[3][7][8] Ingestion causes severe swelling and damage to delicate tissues with a danger of perforation.[6][8]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, combining engineering controls with appropriate PPE.

Table 2: Recommended Exposure Controls and PPE

Control Type Specification Rationale and Causality
Engineering Controls Handle exclusively in a certified chemical fume hood. To prevent inhalation of dust or fumes and provide a contained workspace in case of a spill.[9][12]
Eye/Face Protection Wear chemical safety goggles and a face shield. Protects against splashes that can cause irreversible eye damage. Standard safety glasses are insufficient.[6]
Skin and Body Protection Wear a flame-retardant, chemical-resistant lab coat, and full-body protective clothing as necessary. Ensure safety showers are nearby. Provides a barrier against skin contact. Contaminated clothing must be removed immediately to prevent prolonged exposure.[6]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and inspect them before use. Prevents direct skin contact. The high corrosivity of the compound necessitates diligent glove use.[6]

| Respiratory Protection | Not required if handled in a fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. | Ensures that fine particulates or vapors are not inhaled, which could cause severe respiratory tract burns.[6] |

Precautionary Statement P280: "Wear protective gloves/protective clothing/eye protection/face protection."[3][9]

Safe Handling, Storage, and Stability

The chemical's sensitivity to air and moisture dictates the necessary handling and storage protocols.[6][13]

Handling Protocols:
  • Work Environment: Always work within a chemical fume hood to control exposure.[9]

  • Moisture Avoidance: Use only dry glassware and solvents. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and hazardous reactions.[6][13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.[14]

  • Avoidance: Do not breathe dust or fumes.[3][6][9] Avoid all contact with skin, eyes, and clothing.[13][14]

Storage and Stability:
  • Conditions: Keep the container tightly closed and store in a refrigerator at 2-8°C.[3][4][9] The area should be dry and well-ventilated.[3][14]

  • Atmosphere: Store under an inert atmosphere and keep in a dark place to maintain integrity.[3][4][6]

  • Security: Store locked up in a designated corrosives area.[6][8][12]

  • Incompatibilities: Keep away from water, strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[6][13]

Accidental Release and Disposal Measures

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the spill area.[12]

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear full PPE as described in Section 4.

  • Contain: Prevent the product from entering drains.[14]

  • Clean-up: For a solid spill, carefully sweep the dust to collect it into an airtight, labeled container, taking care not to disperse it.[14] Use an inert absorbent material (e.g., sand, vermiculite) for containment.[9]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

Disposal of unused product and contaminated materials must be handled as hazardous waste. This should be undertaken by qualified personnel in accordance with all federal, state, and local regulations.[6][7][14]

Conclusion

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a valuable synthetic reagent whose utility is matched by its significant corrosive hazard. The reactivity of the sulfonyl chloride group is the central principle governing its safe use. By understanding the "why" behind the safety protocols—specifically, the compound's violent reaction with water to form corrosive acids—researchers can implement a self-validating system of controls. Strict adherence to engineering controls, diligent use of personal protective equipment, and rigorous moisture-free handling and storage techniques are essential for mitigating risk and ensuring a safe laboratory environment.

References

  • Sigma-Aldrich. 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride Safety Data Sheet. [3][4][5]

  • TCI America. Safety Data Sheet. [14]

  • Merck. 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride Safety Information. [4]

  • Thermo Fisher Scientific. Safety Data Sheet. [13]

  • Fisher Scientific. Safety Data Sheet. [6]

  • CymitQuimica. Safety Data Sheet. [9]

  • Acros Organics. Safety Data Sheet. [7]

  • Sigma-Aldrich. Safety Data Sheet.

  • TCI Chemicals. Safety Data Sheet. [12]

  • Fisher Scientific. Safety Data Sheet. [8]

  • PubChem. 5-[3''-(5-Carbamimidoyl-2-methylsulfanyl-thiophene-3-sulfonyl)-6-methyl-biphenyl-2-ylcarbamoyl]-pentanoic acid. [15]

  • BenchChem. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate Technical Information. [1]

  • BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. [2]

  • TCI Chemicals. Safety Data Sheet. [10]

  • PubChem. 5-Methylthiophene-2-sulfonyl chloride. [11]

Sources

Exploratory

Technical Guide: 5-Carbamoyl-2-methylthiophene-3-sulfonyl Chloride vs. Generic Thiophene Sulfonyl Chlorides

This guide provides an in-depth technical analysis comparing 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (a highly functionalized, "push-pull" scaffold) against generic Thiophene Sulfonyl Chlorides (simple, electro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (a highly functionalized, "push-pull" scaffold) against generic Thiophene Sulfonyl Chlorides (simple, electron-rich electrophiles).

Executive Summary

In medicinal chemistry, the distinction between a "naked" heterocyclic building block and a polysubstituted scaffold dictates synthetic strategy, solubility profiles, and reactivity kinetics.

  • Generic Thiophene Sulfonyl Chlorides (e.g., Thiophene-2-sulfonyl chloride) are lipophilic, volatile, and highly reactive electrophiles used primarily to introduce the thiophene moiety as a terminal cap. Their reactivity is governed by the electron-rich nature of the thiophene ring (π-excessive).

  • 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a bifunctional scaffold . The presence of the electron-withdrawing carbamoyl group (C-5) and the electron-donating methyl group (C-2) creates a "push-pull" electronic system. This specific substitution pattern alters the electrophilicity of the sulfonyl center, significantly changes solubility (due to hydrogen bonding), and enables the construction of complex core structures rather than just terminal caps.

Structural & Electronic Profiling

The core difference lies in the electronic modulation of the sulfonyl center (


) by the ring substituents.
Electronic Push-Pull Mechanism
  • Generic Thiophene Sulfonyl Chlorides: The thiophene ring is electron-rich. Through resonance (+M effect), the ring donates electron density to the sulfur atom of the sulfonyl group. This renders the sulfur less electrophilic compared to electron-deficient systems (e.g., nitrobenzenesulfonyl chlorides), potentially slowing down nucleophilic attack by weak amines.

  • 5-Carbamoyl-2-methyl Derivative:

    • 5-Carbamoyl (

      
      ):  A strong electron-withdrawing group (EWG) at the 
      
      
      
      -position relative to the sulfur. It withdraws electron density from the ring, effectively counteracting the thiophene's natural electron richness. This increases the electrophilicity of the sulfonyl chloride at C-3, making it highly reactive toward nucleophiles.
    • 2-Methyl (

      
      ):  A weak electron-donating group (EDG) via hyperconjugation. Its primary role is steric protection of the C-2 position and lipophilicity modulation, rather than drastic electronic alteration.
      
Visualization of Electronic Effects

ElectronicEffects cluster_0 Substituent Effects Generic Generic Thiophene-2-SO2Cl (Electron Rich Ring) SulfurGeneric Sulfur Center (Reduced Electrophilicity) Generic->SulfurGeneric Resonance Donation (+M) Specific 5-Carbamoyl-2-methyl-3-SO2Cl (Push-Pull System) SulfurSpecific Sulfur Center (Enhanced Electrophilicity) Specific->SulfurSpecific Net Electron Withdrawal (-I/-M) Carbamoyl 5-CONH2 (EWG) Activates Sulfonyl Carbamoyl->Specific Methyl 2-CH3 (EDG) Steric Block Methyl->Specific

Figure 1: Comparative electronic influence on the reactive sulfonyl center.

Physicochemical Property Comparison

The introduction of the amide group drastically alters the physical handling of the material.

FeatureGeneric Thiophene Sulfonyl Chlorides5-Carbamoyl-2-methylthiophene-3-sulfonyl Cl
Physical State Often liquid or low-melting solid.High-melting solid (crystalline).
Solubility Soluble in Hexane, DCM, Toluene.Poor in Hexane; requires THF, EtOAc, or DMF.
Volatility High (distinctive, unpleasant odor).Low (negligible vapor pressure).
Stability Rapid hydrolysis in moist air.Moderate stability; amide H-bonds stabilize crystal lattice.
Handling Requires fume hood (lachrymator).Standard solid handling; dust hazard.

Key Insight: The specific compound is not soluble in pure non-polar solvents (like hexane or pure DCM) often used for Schotten-Baumann reactions. Protocols must be adapted to use polar aprotic solvents (THF, Acetonitrile).

Reactivity & Synthetic Protocols[1][2]

Nucleophilic Substitution (Sulfonamide Formation)

While generic thiophene sulfonyl chlorides react rapidly with amines, the 5-carbamoyl derivative requires care to prevent side reactions involving the primary amide (e.g., dehydration to nitrile under forcing conditions).

Protocol: Synthesis of Sulfonamide Library from 5-Carbamoyl Scaffold
  • Reagents: 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (1.0 eq), Amine (

    
    , 1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).
    
  • Solvent: Anhydrous THF or DMF (avoid water to prevent hydrolysis).

  • Temperature:

    
    .
    

Step-by-Step Methodology:

  • Preparation: Dissolve the amine and DIPEA in anhydrous THF under nitrogen atmosphere.

  • Addition: Dissolve the sulfonyl chloride in a minimum volume of THF/DMF. Add this solution dropwise to the amine mixture at

    
    . Note: Adding the solid directly may lead to localized high concentrations and side reactions.
    
  • Monitoring: Stir at

    
     for 30 mins, then warm to Room Temperature (RT). Monitor by LC-MS (Target mass: 
    
    
    
    ).
  • Workup: Unlike generic chlorides, do not use basic aqueous wash immediately if the product is amphoteric. Quench with dilute

    
     (if product is stable to acid) to remove excess amine, then extract with EtOAc.
    
  • Purification: The product will likely be polar. Recrystallization from EtOH/Water is often superior to column chromatography for amide-containing sulfonamides.

Side Reaction Mitigation
  • Hydrolysis: The electron-deficient nature of the 5-carbamoyl ring makes the sulfonyl chloride more susceptible to hydrolysis by atmospheric moisture than generic equivalents. Store under Argon at

    
    . 
    
  • Self-Condensation: Unlikely, as the amide nitrogen is non-nucleophilic. However, in the presence of strong dehydrating agents (e.g.,

    
    , 
    
    
    
    ), the 5-carbamoyl group can convert to a nitrile (
    
    
    ).

Decision Framework: When to Use Which?

DecisionTree Start Select Thiophene Scaffold Goal What is the synthetic goal? Start->Goal Simple Terminal Capping (e.g., adding lipophilicity) Goal->Simple Complex Core Scaffold Construction (Fragment-Based Drug Design) Goal->Complex UseGeneric Use Generic Thiophene-SO2Cl (Cheap, Lipophilic) Simple->UseGeneric UseSpecific Use 5-Carbamoyl-2-methyl derivative (H-bond donor, Metabolic Stability) Complex->UseSpecific Properties Req: Solubility in Water/Polar Media? Complex->Properties Properties->UseSpecific Yes (Amide helps)

Figure 2: Selection logic for medicinal chemistry applications.

References

  • BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[1] (2025).[1][2] Retrieved from

  • Sigma-Aldrich. 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride Product Sheet. Retrieved from

  • PubChem. Thiophene-3-sulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from

  • Bentham Science. Thiophene: A Sulphur Containing Heterocycle as a Privileged Scaffold.[3][4] Letters in Drug Design & Discovery.[3] (2024).[2][5] Retrieved from

Sources

Foundational

Technical Guide: Stability Profile of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

This technical guide provides a comprehensive analysis of the stability profile of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry.[1] CAS Number:...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the stability profile of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry.[1]

CAS Number: 1060817-61-9 Molecular Formula: C


H

ClNO

S

Molecular Weight: 253.73 g/mol [1]

Executive Summary

Under ambient conditions (20–25°C, atmospheric air, 40–60% RH), 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is chemically unstable .[1]

The sulfonyl chloride moiety is highly electrophilic and susceptible to rapid hydrolysis upon contact with atmospheric moisture.[1] Furthermore, the electron-rich thiophene core renders the molecule sensitive to photo-oxidation.[1] Consequently, storage under ambient conditions leads to significant degradation, liberating corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.

Critical Storage Directive: This compound must be stored at 2–8°C , under an inert atmosphere (Argon or Nitrogen) , and protected from light.

Chemical Stability Analysis

Hydrolytic Instability (Primary Failure Mode)

The dominant degradation pathway is the nucleophilic attack of water on the sulfonyl sulfur atom. Unlike benzene sulfonyl chlorides, the thiophene ring acts as an electron donor; however, the inductive effect of the sulfonyl group itself makes the sulfur atom sufficiently electrophilic to react with water vapor in the air.

  • Mechanism: The reaction proceeds via an S

    
    2-like mechanism (or addition-elimination), where water attacks the sulfur center, displacing the chloride ion.
    
  • Kinetics: Hydrolysis is autocatalytic.[1] The byproduct, HCl, can protonate the amide oxygen or the thiophene ring, potentially accelerating further decomposition or side reactions.

  • Visual Indicator: Degradation is often accompanied by a change in physical state (clumping of powder) and the release of visible fumes (HCl gas) upon opening the container.

Thermal and Photochemical Stability
  • Thermal: While the amide (carbamoyl) group at position 5 is thermally robust, sulfonyl chlorides can undergo thermal desulfonylation (loss of SO

    
    ) at elevated temperatures, typically above 100°C. However, at ambient temperatures, thermal decomposition is negligible compared to hydrolysis.
    
  • Photochemical: Thiophene derivatives are susceptible to photo-oxidation.[1] Exposure to ambient UV/visible light can lead to ring oxidation or polymerization, resulting in a darkening of the solid (from off-white to yellow/brown).[1]

Degradation Mechanism Visualization

The following diagram illustrates the primary degradation pathway (hydrolysis) and the recommended handling workflow to mitigate this risk.

StabilityProfile cluster_0 Ambient Degradation Pathway cluster_1 Preservation Workflow Start 5-Carbamoyl-2-methylthiophene- 3-sulfonyl chloride Intermediate Pentacoordinate Transition State Start->Intermediate + H₂O (Nucleophilic Attack) H2O Atmospheric Moisture (H₂O) H2O->Intermediate Product 5-Carbamoyl-2-methylthiophene- 3-sulfonic acid Intermediate->Product Cl⁻ Displacement HCl HCl (Gas/Fumes) Intermediate->HCl Receipt Receipt of Material QC QC Check (H-NMR / LC-MS) Receipt->QC Purge Argon/N₂ Purge QC->Purge Pass Store Storage @ 2-8°C (Desiccated) Purge->Store

Figure 1: Mechanistic pathway of hydrolysis under ambient moisture and the required preservation workflow.

Experimental Assessment Protocols

To validate the quality of the material before use in synthesis, the following self-validating protocols are recommended.

Rapid Quality Control (QC) via ¹H-NMR

Because acidic byproducts can damage LC-MS columns, NMR is the preferred non-destructive method for assessing sulfonyl chloride purity.[1]

  • Solvent: Anhydrous CDCl

    
     or DMSO-d
    
    
    
    (Note: DMSO may react slowly with sulfonyl chlorides; use immediately).[1]
  • Diagnostic Signals:

    • Intact Material: Look for the discrete methyl singlet (thiophene-CH

      
      ) and the amide protons (broad singlets).
      
    • Hydrolyzed Product: A shift in the aromatic thiophene proton signal and broadening of the methyl peak often indicate the formation of the sulfonic acid. The disappearance of the sharp sulfonyl chloride signals in favor of broad acidic peaks confirms degradation.

Derivatization Test (Functional Assay)

If NMR is unavailable, a chemical derivatization test provides a definitive answer regarding reactivity.[1]

  • Dissolve 10 mg of the sample in 0.5 mL dry CH

    
    Cl
    
    
    
    .
  • Add 1.2 equivalents of a simple amine (e.g., benzylamine) and 2.0 equivalents of triethylamine.

  • Monitor by TLC or LC-MS after 10 minutes.

  • Interpretation:

    • Pass: Complete conversion to the corresponding sulfonamide.[1]

    • Fail: Presence of unreacted "starting material" (actually the unreactive sulfonic acid) or complex baseline streaks indicates the sulfonyl chloride had already hydrolyzed prior to the test.

Handling and Storage Specifications

Based on the stability profile, the following rigid protocols must be enforced:

ParameterRequirementScientific Rationale
Temperature 2°C to 8°C Arrhenius kinetics dictates that lower temperatures significantly retard the rate of hydrolysis and thermal decomposition.[1]
Atmosphere Inert (Ar/N₂) Displaces atmospheric moisture and oxygen, preventing hydrolysis and photo-oxidation.[1]
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV light; secondary sealing prevents moisture ingress.[1]
Desiccation Required Storage inside a desiccator or with silica gel packs provides a secondary line of defense against humidity.[1]
Handling "Best Practice"
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. Opening a cold bottle in humid air causes immediate condensation on the solid, triggering rapid hydrolysis.

  • Aliquot: If the material is to be used over multiple experiments, aliquot it into single-use vials under an inert atmosphere upon first opening.[1]

References

  • Sigma-Aldrich. (2025).[1] 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride Product Sheet. Retrieved from

  • National Institutes of Health (NIH). (2008).[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Retrieved from

  • BenchChem. (2025).[1][2][3] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • TCI Chemicals. (2025).[1] Safety Data Sheet: Thiophene-based Sulfonyl Chlorides. Retrieved from

Sources

Protocols & Analytical Methods

Method

reaction conditions for coupling 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride with amines

Part 1: Executive Summary & Chemical Strategy The coupling of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (referred to herein as TmSc ) with amines is a pivotal transformation in the synthesis of bioactive sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Strategy

The coupling of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (referred to herein as TmSc ) with amines is a pivotal transformation in the synthesis of bioactive sulfonamides, particularly for kinase inhibitors and diuretic candidates. Unlike robust phenyl-sulfonyl chlorides (e.g., Tosyl-Cl), thiophene-3-sulfonyl chlorides exhibit distinct stability and reactivity profiles that require tailored protocols.

The Substrate Profile
  • Electrophilicity: The thiophene ring is electron-rich; however, the electron-withdrawing sulfonyl group (C3) and carbamoyl group (C5) activate the ring. The C2-methyl group provides slight electron donation but primarily acts as a steric modulator, preventing rotational freedom in the final sulfonamide.

  • Solubility Challenge: The primary amide (

    
    ) at C5 introduces significant polarity and hydrogen-bonding capability. TmSc  often displays poor solubility in standard non-polar solvents (e.g., pure DCM or Toluene), leading to heterogeneous reactions and incomplete conversion.
    
  • Stability Warning: Heteroaromatic sulfonyl chlorides are prone to hydrolysis. TmSc must be stored under inert atmosphere at 2–8°C. In solution, it degrades faster than benzene analogs.

Strategic Decision Matrix

Select your protocol based on the amine partner's properties:

Amine TypeReactivityRecommended ProtocolPrimary Challenge
Aliphatic (Primary) HighMethod A (Standard)Over-reaction (bis-sulfonylation)
Aliphatic (Secondary) ModerateMethod A (Standard)Steric hindrance
Aniline/Heteroaryl LowMethod B (Catalytic)Slow kinetics, hydrolysis competition
Amino Acid/Salt VariableMethod C (Biphasic)Solubility mismatch

Part 2: Experimental Protocols

Method A: The Homogeneous Co-Solvent System (Standard)

Best for: Primary/Secondary aliphatic amines and standard library synthesis.

Rationale: Pure Dichloromethane (DCM) often fails to solvate TmSc . A mixture of THF and DCM ensures homogeneity, while DIPEA acts as a non-nucleophilic base to scavenge HCl.

Reagents:

  • Substrate: TmSc (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous THF/DCM (1:1 v/v) [0.1 M concentration]

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Amine Solvation: Dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in the THF/DCM mixture. Cool to

    
     in an ice bath.
    
  • Substrate Addition: Dissolve TmSc (1.0 equiv) in a minimal volume of THF. Add this solution dropwise to the amine mixture over 10 minutes.

    • Critical Control Point: Do not add solid TmSc directly; clumps will form, leading to local excesses and hydrolysis.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench & Workup:

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (to remove unreacted amine/DIPEA). Note: Ensure the product does not precipitate; if it does, use simple water washes.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Method B: Pyridine-Promoted Thermal Coupling

Best for: Non-nucleophilic anilines or sterically hindered amines.

Rationale: Pyridine acts as both solvent and base. It can form a highly reactive N-sulfonylpyridinium intermediate (the "sulfene" mechanism equivalent), accelerating the attack of weak nucleophiles. DMAP provides nucleophilic catalysis.

Reagents:

  • Substrate: TmSc (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv

  • Catalyst: DMAP (10 mol%)

  • Solvent: Anhydrous Pyridine (or Pyridine/DCM 1:4 if pyridine removal is difficult).

Step-by-Step Protocol:

  • Setup: Dissolve the amine and DMAP in anhydrous pyridine under

    
    .
    
  • Addition: Add TmSc portion-wise at RT.

  • Thermal Activation: Heat the mixture to

    
     for 4–12 hours.
    
    • Caution: Do not exceed

      
       to avoid thermal decomposition of the thiophene sulfonyl chloride (
      
      
      
      extrusion).
  • Workup (Azeotropic Removal):

    • Concentrate the reaction mixture under reduced pressure.

    • Add Toluene and concentrate again (2x) to azeotropically remove residual pyridine.

    • Redissolve in EtOAc/THF, wash with saturated

      
       (removes pyridine traces), water, and brine.
      
Method C: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, HCl salts of amines, or large-scale synthesis where dry solvents are cost-prohibitive.

Rationale: Water acts as the solvent for the inorganic base, while an organic solvent holds the sulfonyl chloride. The reaction relies on the interfacial transfer or rapid mixing.

Reagents:

  • Substrate: TmSc (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: THF/Water (1:1) or Acetone/Water.[2]

Step-by-Step Protocol:

  • Aqueous Phase: Dissolve amine and base in water.

  • Organic Phase: Dissolve TmSc in THF.

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at

    
    .
    
  • Completion: Stir vigorously at RT for 1–3 hours.

  • Isolation:

    • Scenario 1 (Product Precipitates): Filter the solid, wash with water and

      
      . (High purity).
      
    • Scenario 2 (Product Soluble): Acidify to pH ~4 (carefully, to avoid amide hydrolysis), extract with EtOAc/THF.

Part 3: Visualization & Logic

Reaction Workflow Diagram

ReactionWorkflow Start Start: 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride CheckAmine Analyze Amine Partner Start->CheckAmine MethodA Method A: THF/DCM + DIPEA (Standard Aliphatic) CheckAmine->MethodA Primary/Secondary MethodB Method B: Pyridine + Heat (Anilines/Hindered) CheckAmine->MethodB Weak Nucleophile MethodC Method C: THF/Water + Na2CO3 (Salts/Scale-up) CheckAmine->MethodC Water Soluble/Salt Monitor Monitor via TLC/LC-MS (Disappearance of Sulfonyl Chloride) MethodA->Monitor MethodB->Monitor MethodC->Monitor Quench Quench & Workup (Acid Wash vs. Precipitation) Monitor->Quench Complete

Caption: Decision tree for selecting the optimal coupling protocol based on amine properties.

Troubleshooting Mechanism

Troubleshooting Problem Low Yield / Impurities Cause1 Hydrolysis to Sulfonic Acid (Broad peak in LC-MS) Problem->Cause1 Cause2 Incomplete Reaction (SM remains) Problem->Cause2 Cause3 Bis-Sulfonylation (Product + TmSc) Problem->Cause3 Sol1 Action: Dry solvents, Increase amine equiv, Add TmSc faster Cause1->Sol1 Sol2 Action: Switch to Method B, Add DMAP, Check solubility Cause2->Sol2 Sol3 Action: Dilute reaction, Add TmSc slower, Reduce Base Cause3->Sol3

Caption: Diagnostic flow for identifying and correcting common reaction failures.

Part 4: Quantitative Data & Benchmarks

Table 1: Solvent Compatibility Guide for TmSc

SolventSolubility of TmScReaction RateStability of TmScRecommendation
DCM Poor (Suspension)SlowHighUse only as co-solvent.
THF GoodFastModeratePreferred. Dry immediately before use.
DMF ExcellentVery FastLow (Hydrolysis risk)Use only if necessary; keep dry.
Water InsolublePhase-TransferLowUse only in Method C (rapid stirring).

Table 2: Stoichiometry Optimization

ComponentStandard EquivOptimization RangeNotes
TmSc 1.0FixedLimiting reagent.
Amine 1.11.0 – 1.5Excess helps drive reaction but complicates purification.
Base (Organic) 1.51.2 – 3.0Must neutralize HCl (1 eq) + scavenge trace acid.
DMAP 0.10.05 – 0.2Only for unreactive amines.

Part 5: References

  • BenchChem Technical Support. (2025).[2] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from

  • Sigma-Aldrich. (n.d.). Thiophene-3-sulfonyl chloride Product Information. Retrieved from

  • Lakrout, S., et al. (2013). "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines."[3] RSC Advances. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. Retrieved from

Sources

Application

Application Notes and Protocols for Solvent Selection in Reactions Involving 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Solvent Selection 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solvent Selection

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active molecules. The sulfonyl chloride moiety is highly electrophilic, making it a versatile handle for nucleophilic substitution reactions, most notably the formation of sulfonamides.[1] The success of these reactions—in terms of yield, purity, and reaction time—is profoundly influenced by the choice of solvent. A solvent is not merely an inert medium but an active participant that can influence reactant solubility, stabilize transition states, and mediate reaction pathways. This guide provides a comprehensive framework for rational solvent selection in reactions involving 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, grounded in mechanistic principles and practical considerations.

Understanding the Reactant: Physicochemical Properties and Inherent Reactivity

Before selecting a solvent, a thorough understanding of the substrate's properties is paramount. 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride possesses several key features that dictate its behavior in solution:

  • High Reactivity: The sulfonyl chloride group is highly susceptible to nucleophilic attack. This reactivity is a double-edged sword; while it allows for facile reaction with desired nucleophiles (e.g., amines), it also makes the compound prone to degradation by unwanted nucleophiles, most notably water.[2]

  • Moisture Sensitivity: Like most sulfonyl chlorides, this compound will readily hydrolyze to the corresponding sulfonic acid in the presence of water. Therefore, all reactions should be conducted under anhydrous conditions using dry solvents.[3]

  • Polarity: The presence of the carbamoyl (-CONH₂) and sulfonyl chloride (-SO₂Cl) groups imparts significant polarity to the molecule. This suggests that it will have better solubility in polar solvents compared to nonpolar hydrocarbon solvents.

  • Hydrogen Bonding Capability: The carbamoyl group has both a hydrogen bond donor (N-H) and acceptor (C=O), which will influence its solubility in protic and aprotic polar solvents.

The Role of the Solvent: A Mechanistic Perspective

The primary reaction of interest for 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is the formation of a sulfonamide via reaction with a primary or secondary amine. This is a nucleophilic substitution reaction at the sulfur atom. The mechanism can proceed through different pathways, and the solvent plays a critical role in determining the favored route and the overall reaction rate.

The reaction is generally considered to proceed through a concerted S_N2-like mechanism or a stepwise addition-elimination pathway.[1] The solvent's polarity and its ability to solvate ions and polarize bonds are key factors.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, N,N-Dimethylformamide): These solvents are generally good choices for sulfonamide synthesis. They can dissolve the polar sulfonyl chloride and many amine nucleophiles. Their inability to act as hydrogen bond donors prevents the deactivation of the amine nucleophile through excessive solvation.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can participate in the reaction through solvolysis, leading to the formation of unwanted sulfonate esters or sulfonic acids. While some modern, green chemistry protocols utilize water as a solvent, these often require specific conditions and may not be suitable for all substrates.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of the highly polar 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is expected to be low in these solvents, potentially leading to heterogeneous reaction mixtures and slow reaction rates.[4]

  • Basic Solvents (e.g., Pyridine): Pyridine can act as both a solvent and a base to scavenge the HCl generated during the reaction.[5] This can be very effective, though purification can sometimes be complicated by the need to remove the pyridine.

Systematic Solvent Screening Protocol

A systematic approach to solvent selection is crucial for optimizing reaction outcomes. The following protocol outlines a general method for screening solvents for the reaction of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride with a model amine.

Materials and Reagents
  • 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

  • Model amine (e.g., benzylamine or morpholine)

  • Anhydrous solvents for screening (see Table 1)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine), dried over KOH

  • Reaction vials with septa

  • Inert gas supply (Nitrogen or Argon)

  • Analytical tools (TLC, LC-MS, or GC-MS)

Experimental Workflow

The following diagram illustrates a typical workflow for solvent screening.

Caption: A systematic workflow for screening solvents in sulfonamide synthesis.

Step-by-Step Procedure
  • Preparation:

    • In separate, oven-dried vials, prepare solutions of the model amine (1.0 eq.) in each of the selected anhydrous solvents (e.g., 0.5 M).

    • To each vial, add the tertiary amine base (1.2 eq.).

    • Stir the mixtures under an inert atmosphere.

  • Reaction Initiation:

    • Prepare a stock solution of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

    • Add an aliquot of the sulfonyl chloride solution to each reaction vial.

  • Reaction Monitoring:

    • Stir the reactions at a consistent temperature (e.g., room temperature).

    • Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 24 hours) by TLC or LC-MS to assess the consumption of starting material and the formation of the product.

  • Work-up and Analysis:

    • Once the reaction is deemed complete (or after a set time), quench the reaction by adding a small amount of water.

    • Perform a standard aqueous work-up (e.g., extraction with an organic solvent, washing with dilute acid, base, and brine).

    • Analyze the crude product mixture by a quantitative method (e.g., qNMR or LC-MS with a standard) to determine the yield and purity.

Recommended Solvents for Initial Screening

Based on the physicochemical properties of the reactant and general principles of sulfonamide synthesis, the following solvents are recommended for an initial screening.

Solvent Class Solvent Dielectric Constant (ε) Properties and Rationale
Aprotic Halogenated Dichloromethane (DCM)9.1Good solubility for many reactants, relatively non-coordinating, easy to remove. A common starting point for sulfonamide synthesis.[5]
Aprotic Ether Tetrahydrofuran (THF)7.6Good solvent for many organics, can coordinate to cations. Should be used freshly distilled and anhydrous.
Aprotic Nitrile Acetonitrile (MeCN)37.5Polar aprotic solvent, good for dissolving polar reactants. Can sometimes participate in side reactions.
Aprotic Amide N,N-Dimethylformamide (DMF)36.7Highly polar, excellent solvating power. Can be difficult to remove and may promote side reactions at elevated temperatures.
Aprotic Sulfoxide Dimethyl Sulfoxide (DMSO)46.7Very high polarity and solvating power. Can be challenging to remove and may require specific work-up procedures.
Aromatic Toluene2.4Low polarity. May be suitable if the amine is less polar. Can be useful for azeotropic removal of water.
Basic (Amine) Pyridine12.4Acts as both solvent and base. Can accelerate the reaction but requires careful removal during work-up.[6]

Model Protocol for Sulfonamide Synthesis

The following is a general protocol for the synthesis of a sulfonamide from 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride. This should be optimized based on the results of the solvent screening.

General Reaction Scheme

Sulfonamide_Synthesis Thiophene 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride Product N-substituted-5-carbamoyl-2-methylthiophene-3-sulfonamide Thiophene->Product Amine R1R2NH Amine->Product Base Base (e.g., Et3N) Base->Product Solvent Anhydrous Solvent Solvent->Product

Caption: General scheme for sulfonamide synthesis.

Procedure
  • To a solution of the amine (1.0 mmol) in the chosen anhydrous solvent (5 mL) under an inert atmosphere, add triethylamine (1.5 mmol, 1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (1.0 mmol, 1.0 eq.) in the same anhydrous solvent (5 mL).

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Troubleshooting and Considerations

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or gently heat the mixture.

    • Hydrolysis of sulfonyl chloride: Ensure all reagents and solvents are rigorously dried.

    • Poor solubility: Try a more polar solvent like DMF or DMSO.

  • Side Product Formation:

    • Di-sulfonylation of primary amines: Use a larger excess of the amine or add the sulfonyl chloride more slowly.

    • Reaction with solvent: Avoid reactive solvents like alcohols unless a sulfonate ester is desired.

  • Difficult Purification:

    • Residual pyridine: Perform several acidic washes during work-up.

    • Streaking on TLC: The carbamoyl group can cause streaking. Try adding a small amount of a polar solvent like methanol to the TLC mobile phase.

Conclusion

The rational selection of a solvent is a critical step in the successful synthesis of sulfonamides from 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride. By understanding the physicochemical properties of the starting material and the mechanistic role of the solvent, researchers can design and execute experiments more efficiently. A systematic screening approach, starting with common aprotic solvents, is the most effective way to identify the optimal conditions for a given amine nucleophile. The protocols and guidelines presented in this document provide a solid foundation for researchers to achieve high yields and purity in their synthetic endeavors.

References

  • Arcadi, A., et al. (2009). Kinetics of hydrolysis, methanolysis and ethanolysis of furan-2- and -3-, thiophen-2- and -3-, and benzene-sulphonyl chlorides. ResearchGate. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • Bolin, D. R., et al. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]

  • De la Rosa, P., et al. (2020). Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gooßen, L. J., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Available at: [Link]

  • Gooßen, L. J., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. Available at: [Link]

  • LibreTexts Chemistry (2020). 17.4: Electrophilic Aromatic Substitution. LibreTexts. Available at: [Link]

  • Levin, J. I. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. Available at: [Link]

  • King, J. F. (1988). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. University of Western Ontario.
  • Majka, J., et al. (2025). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. ResearchGate. Available at: [Link]

  • BenchChem (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Lee, I., et al. (2003). Nucleophilic Substitution Reactions of Thiopheneethyl Arenesulfonates with Anilines and N,N-Dimethylanilines. kchem.org.
  • Smaoui, M., et al. (2022). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC. Available at: [Link]

  • Stock, N., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. Available at: [Link]

  • Sonar, P., et al. (2018). Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[3]Benzothieno[3,2‑b][3]benzothiophenes. PMC. Available at: [Link]

  • Drabowicz, J., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]

  • Aouf, N.-E., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]

  • Baran, P. S., et al. (2025). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. ResearchGate. Available at: [Link]

  • Reber, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • ResearchGate (2017). Polymers solubility in commonly used organic solvents. ResearchGate. Available at: [Link]

  • Requisite, B. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available at: [Link]

  • Andersson, M. R. (2019). Solvents and solvent blends for the polymers TQ1 and N2200. Diva-Portal.org. Available at: [Link]

  • Bowman, C. N., et al. (2018).

Sources

Method

Application Note: One-Pot Synthesis Protocols Involving 5-Carbamoyl-2-methylthiophene-3-sulfonyl Chloride

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the chemical handling, one-pot synthetic utility, and process optimization for 5-Carbamoyl-2-methylthiophene-3-sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the chemical handling, one-pot synthetic utility, and process optimization for 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (CAS 1443979-39-2), a high-value scaffold for synthesizing sulfonamide-based bioactives.

Abstract & Scientific Rationale

Thiophene-based sulfonamides are privileged structures in pharmacology, serving as bioisosteres for phenyl sulfonamides in diuretics, carbonic anhydrase inhibitors, and antiviral agents. 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride represents a trifunctional scaffold: it possesses an electrophilic sulfonyl chloride for library generation, a stable carboxamide for hydrogen bonding (critical for protein-ligand interactions), and a methyl group that modulates lipophilicity.

This guide addresses the technical challenge of utilizing this specific sulfonyl chloride in one-pot protocols . Sulfonyl chlorides are moisture-sensitive; their hydrolysis competes with sulfonamide formation. Furthermore, the presence of the primary amide (-CONH₂) on the ring introduces solubility constraints and potential side reactions (e.g., dehydration to nitrile) under harsh conditions. The protocols below prioritize chemoselectivity , atom economy , and operational simplicity .

Chemical Analysis & Retrosynthesis

Understanding the molecule's reactivity is prerequisite to successful one-pot execution.

  • Electrophilic Center: The S(VI) center is highly reactive toward nucleophiles (primary/secondary amines).

  • Nucleophilic Competition: The amide nitrogen is non-nucleophilic under standard coupling conditions, preventing self-polymerization.

  • Stability: The thiophene ring is electron-rich, making the sulfonyl chloride prone to hydrolysis if wet solvents are used. The 2-methyl group provides steric protection to the 3-sulfonyl group, slightly reducing reaction rates compared to unhindered analogs, requiring optimized catalysis (e.g., DMAP).

Visualizing the Reaction Pathway

The following diagram outlines the core one-pot workflow, from the activation of the sulfonyl chloride to the scavenging of impurities.

ReactionPathway cluster_0 One-Pot Reaction Vessel Start 5-Carbamoyl-2-methyl thiophene-3-sulfonyl chloride Intermediate Sulfonamide Formation (Tetrahedral Intermediate) Start->Intermediate + Amine Amine Amine Nucleophile (R-NH2) Amine->Intermediate Base Base Catalyst (DIPEA/Pyridine) Base->Intermediate HCl Sponge Scavenger Polystyrene-Trisamine (Scavenger Resin) Intermediate->Scavenger One-Pot Cleanup Product Purified Sulfonamide Library Member Scavenger->Product Filtration

Figure 1: Logic flow for the one-pot synthesis and purification of sulfonamide libraries using the target scaffold.

Protocol 1: One-Pot Parallel Synthesis of Sulfonamides

Objective: Rapid generation of a sulfonamide library from 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride without column chromatography. Scale: 0.5 mmol (adaptable to 96-well plate format).

Reagents & Equipment[1][2][3][4]
  • Scaffold: 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (1.0 equiv).

  • Amines: Diverse set of 1° or 2° amines (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) or Pyridine.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (if amine solubility is poor).

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) (3.0 equiv relative to excess sulfonyl chloride).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve the sulfonyl chloride scaffold in anhydrous DCM to a concentration of 0.2 M. Note: Use immediately. Do not store solution overnight.

    • Prepare 0.2 M solutions of selected amines in DCM/DIPEA mixture.

  • Coupling Reaction:

    • In a reaction vial (or well), aliquot 2.5 mL of the amine/base solution (0.5 mmol amine).

    • Add 2.5 mL of the sulfonyl chloride stock solution (0.5 mmol) dropwise while vortexing or stirring.

    • Critical Step: Cap the vial under nitrogen/argon. Stir at Room Temperature (25°C) for 4–12 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The sulfonyl chloride spot should disappear.

  • In-Situ Purification (Scavenging):

    • If unreacted sulfonyl chloride remains (rare with 1:1 stoichiometry), add PS-Trisamine resin (150 mg) to the pot. This resin reacts with residual electrophiles.

    • If excess amine was used, add PS-Isocyanate resin to scavenge the nucleophile.

    • Agitate for 2 hours.

  • Isolation:

    • Filter the reaction mixture through a fritted cartridge or syringe filter to remove the resin and amine hydrochloride salts (if precipitated).

    • Evaporate the solvent in a Genevac or rotavap.

    • Result: High-purity sulfonamide (>90%) ready for biological screening.

Optimization Table: Solvent & Base Effects
SolventBaseSolubilityReaction RateRecommendation
DCM DIPEAGoodFast (<4h)Primary Choice for lipophilic amines.
THF Et3NExcellentModerateUse for polar amines or if scaffold precipitates in DCM.
DMF PyridineExcellentSlowUse only for highly insoluble amino-acids; requires aqueous workup (breaks "one-pot" simplicity).

Protocol 2: Synthesis OF the Scaffold (Upstream)

If the sulfonyl chloride is not available commercially, it must be synthesized from 5-methylthiophene-2-carboxamide . This protocol describes the chlorosulfonation.[1][2][3][4][5][6][7][8]

Safety Warning: Chlorosulfonic acid is violently reactive with water. Perform in a fume hood.

Methodology
  • Charge: Place 5-methylthiophene-2-carboxamide (10 g, 70.8 mmol) in a dry 3-neck flask equipped with a dropping funnel and drying tube (CaCl₂).

  • Cooling: Cool the flask to 0°C using an ice-salt bath. Solvent is usually not required (neat reaction), but CHCl₃ can be used as a diluent if the amide is solid.

  • Addition: Add Chlorosulfonic acid (25 mL, ~5 equiv) dropwise over 45 minutes. Maintain temperature <5°C.

    • Mechanism:[9][2][7][8][10][11][12] The acid acts as both solvent and reagent. The first equivalent forms the sulfonic acid; subsequent equivalents convert it to the sulfonyl chloride.

  • Reaction: Remove ice bath. Stir at RT for 2 hours, then heat to 60°C for 1 hour to drive conversion.

  • Quench (Critical):

    • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a white/off-white solid.[4]

  • Isolation: Filter the solid immediately. Wash with cold water (3 x 50 mL).

  • Drying: Dissolve the wet cake in DCM, dry over MgSO₄, and evaporate.

    • Stability Note: Use this fresh for Protocol 1.

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis (Product is Sulfonic Acid):

    • Symptom:[9][1][7][8][13] LC-MS shows Mass [M-Cl+OH].

    • Cause: Wet solvents or unsealed reaction vessels.

    • Fix: Distill DCM over CaH₂ or use molecular sieves.

  • Low Yield with Aniline Nucleophiles:

    • Cause: Anilines are weaker nucleophiles.

    • Fix: Add a catalyst: DMAP (10 mol%) or heat to 40°C.

  • Side Reaction (Nitrile Formation):

    • Symptom:[9][1][7][8][13] Loss of amide peak in IR/NMR; appearance of CN stretch (~2200 cm⁻¹).

    • Cause: Dehydration of the primary amide by POCl₃ or SOCl₂ (if used as activating agents).

    • Prevention: Avoid thionyl chloride; use chlorosulfonic acid carefully and keep temperature controlled.

Analytical Validation[13]
  • 1H NMR (DMSO-d6): Look for the disappearance of the sulfonyl chloride precursor (if visible) and the appearance of the sulfonamide NH proton (typically 10–11 ppm, broad singlet).

  • IR Spectroscopy:

    • Sulfonyl Chloride: ~1370, 1170 cm⁻¹ (S=O asymmetric/symmetric stretch).

    • Sulfonamide: ~1340, 1160 cm⁻¹.

References

  • BenchChem. (2025).[9][5] Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate Protocols. Retrieved from .

  • Veisi, H., et al. (2011).[14][11] "Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide." Synlett, 2315-2320.[11] Link.

  • Woolven, H., et al. (2011).[14] "A Sandmeyer-Type Sulfonyl Chloride Synthesis from Feedstock Anilines." Organic Letters, 13(18), 4876-4878. Link.

  • Sigma-Aldrich. (2025).[5] Product Specification: 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (CAS 1443979-39-2).[10][15][16] Link.

  • Rad, M. N. S., et al. (2009).[12] "One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts." Synthesis, 3983-3988.[12] Link.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

Welcome to the Technical Support Portal. This guide addresses the stability, storage, and handling of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal. This guide addresses the stability, storage, and handling of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride . Due to the simultaneous presence of a highly reactive sulfonyl chloride moiety and a hydrogen-bond-donating carbamoyl (amide) group, this reagent requires a rigorous exclusion of moisture to prevent degradation.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the failure mode. The primary threat to this compound is Hydrolysis via Nucleophilic Acyl Substitution .

The Chemical Failure Pathway

Unlike simple benzene sulfonyl chlorides, the thiophene ring is electron-rich. However, the sulfonyl group (


) remains highly electrophilic. Upon exposure to atmospheric moisture, water acts as a nucleophile, attacking the sulfur atom.[1]

The Cascade Effect:

  • Initiation: Water attacks the sulfur center, displacing the chloride ion.

  • Product Formation: This generates the corresponding sulfonic acid and Hydrogen Chloride (HCl) gas.[2]

  • Autocatalytic Surface Damage: In a closed vial, the generated HCl gas cannot escape. It acidifies the micro-environment of the solid surface, potentially protonating the amide (carbamoyl) oxygen. While the amide is generally more stable, high local concentrations of HCl can induce secondary degradation or surface "gumming/caking."

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation flow and the critical control points.

HydrolysisPathway cluster_0 Storage Environment cluster_1 Degradation Products Reagent 5-Carbamoyl-2-methylthiophene- 3-sulfonyl chloride Intermediate Transition State [Pentacoordinate Sulfur] Reagent->Intermediate Nucleophilic Attack Moisture Atmospheric Moisture (H2O) Moisture->Intermediate SulfonicAcid Sulfonic Acid Derivative (Inactive) Intermediate->SulfonicAcid Cl- Elimination HCl HCl Gas (Corrosive/Autocatalytic) Intermediate->HCl HCl->Reagent Surface Acidification (Secondary Damage)

Figure 1: The hydrolysis mechanism showing the conversion of the active reagent into inactive sulfonic acid and corrosive HCl.

Module 2: Storage Protocol (The "How")

The following protocol is designed to create a self-validating storage system . If the physical barriers described below are compromised, the reagent should be treated as suspect.

The "Double-Containment" Standard

Do not rely solely on the original vendor bottle. Sulfonyl chlorides can corrode standard caps over time.

ParameterSpecificationTechnical Rationale
Primary Container Glass vial with PTFE-lined cap.[2]PTFE (Teflon) resists HCl corrosion. Standard polyethylene liners may degrade.
Secondary Containment Heat-sealed Mylar bag or Desiccator.Provides a secondary moisture barrier. Mylar is superior to Ziploc for gas impermeability.
Temperature -20°C (Freezer) Arrhenius kinetics: Lowering temperature significantly slows the rate of hydrolysis.
Atmosphere Argon or Nitrogen (Inert).Displaces humid air. Argon is heavier than air and offers better blanket protection than Nitrogen.
Desiccant P2O5 or Indicating Silica Gel.Active scavenging of moisture trapped inside the secondary container.
Step-by-Step Storage Workflow
  • Upon Receipt: Do not open the vial until it has reached room temperature (equilibrated). Opening a cold vial condenses atmospheric moisture directly onto the reagent.

  • Aliquot Strategy: If you plan to use the reagent multiple times, divide the bulk material into single-use aliquots inside a glovebox or dry bag. This prevents repeated freeze-thaw cycles and moisture exposure for the main stock.

  • Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

  • Secondary Seal: Place the vial inside a jar containing desiccant (e.g., Drierite) or a heat-sealed moisture barrier bag.

Module 3: Troubleshooting & FAQs

Q1: The solid has clumped together or changed color. Is it still usable?

Diagnosis: Clumping indicates moisture ingress (formation of hydrates or partial hydrolysis). A color change (often to pink, brown, or dark yellow) suggests oxidation of the thiophene ring or acid-catalyzed degradation. Action:

  • Do not scrape the solid to "break it up." This exposes fresh surface area to moisture.

  • Test: Perform the Morpholine Derivatization QC (see below) to determine the remaining active content. If purity is <90%, recrystallization is difficult due to the reactivity; disposal and repurchase are recommended.

Q2: Can I check purity by running it directly on LC-MS?

Answer: NO. Reasoning: Sulfonyl chlorides are highly reactive. They will hydrolyze on the HPLC column (reacting with water in the mobile phase) or react with nucleophilic modifiers (like ammonium formate). You will likely see the mass of the sulfonic acid or methyl ester (if using methanol), leading to a false negative result (believing the reagent is bad when it might be good) or a confusing spectrum.

Q3: The bottle emits white fumes when opened. What does this mean?

Answer: This is HCl gas reacting with atmospheric moisture. Severity: Critical. Implication: Significant hydrolysis has already occurred inside the bottle. The internal pressure may be high. Handle with extreme caution in a fume hood. The reagent is likely compromised.

Module 4: Quality Control (QC) Protocol

To accurately assess the purity of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, you must chemically stabilize it before analysis.

Protocol: Morpholine Derivatization

This method converts the unstable sulfonyl chloride into a stable sulfonamide, which can then be accurately quantified via HPLC or NMR.

Reagents:

  • Morpholine (excess)

  • Dichloromethane (DCM) dry

  • HPLC grade Acetonitrile/Water

Workflow:

QC_Workflow Step1 1. Weigh ~10mg Sample (Record exact mass) Step2 2. Dissolve in 1mL Dry DCM Step1->Step2 Step3 3. Add 2.5 eq. Morpholine (Excess acts as base & nucleophile) Step2->Step3 Step4 4. React for 10 mins @ RT (Conversion to Sulfonamide) Step3->Step4 Step5 5. Quench with dilute acid (Removes excess Morpholine) Step4->Step5 Step6 6. Analyze Organic Layer (HPLC-UV or 1H-NMR) Step5->Step6

Figure 2: Derivatization workflow for accurate purity assessment.

Interpretation:

  • HPLC: Look for the sulfonamide peak. Any peak corresponding to the sulfonic acid (which would not react with morpholine to form the sulfonamide) represents the % hydrolysis in the original sample.

  • NMR: The shift of the methyl group on the thiophene ring will differ slightly between the sulfonyl chloride, the sulfonamide, and the sulfonic acid.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides."[3] Russian Journal of Organic Chemistry, 2004. [Link]

Sources

Optimization

optimizing yield in sulfonylation reactions with 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

An in-depth guide to navigating the complexities of sulfonylation reactions, this Technical Support Center is tailored for professionals in research and drug development. As a Senior Application Scientist, my goal is to...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of sulfonylation reactions, this Technical Support Center is tailored for professionals in research and drug development. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction dynamics involving 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride. This resource is structured to empower you to troubleshoot effectively, optimize yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, setup, and execution of sulfonylation reactions with 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride.

Q1: What is the stability and recommended storage for 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride? A1: 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is highly sensitive to moisture. The sulfonyl chloride functional group can readily hydrolyze to the corresponding sulfonic acid, which will be unreactive in your desired sulfonylation reaction.[1] It is imperative to store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, refrigeration (2-8°C) in a dark, dry place is recommended.

Q2: What are the optimal solvents and bases for sulfonylation reactions? A2: The ideal solvent is typically an anhydrous aprotic solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices that effectively dissolve the sulfonyl chloride and most nucleophiles without participating in the reaction.[2] The base is critical for neutralizing the HCl byproduct generated during the reaction.[3] Tertiary amines like triethylamine (TEA) or the more sterically hindered diisopropylethylamine (DIPEA) are frequently used. Pyridine can also be used and may sometimes serve as the solvent.[3][4] The choice of base can be critical; a strong, non-hindered base can sometimes deprotonate the newly formed sulfonamide, leading to side reactions.[4]

Q3: How should I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Co-spotting your reaction mixture with your starting materials (the nucleophile and the sulfonyl chloride) will allow you to visualize the consumption of reactants and the formation of the product. Staining with potassium permanganate can be effective for visualizing spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to confirm the mass of the desired product and track the disappearance of starting materials.[4]

Q4: What are the primary safety precautions when working with this reagent? A4: 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[5][6] It reacts with water, potentially liberating toxic gas.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Ensure an eye wash station and safety shower are readily accessible.[5]

Troubleshooting Guide: Optimizing Reaction Yield

Low yields are one of the most common frustrations in synthesis. This guide provides a systematic approach to diagnosing and resolving issues in your sulfonylation reaction.

Problem 1: Low or No Product Formation

You've run the reaction, and TLC/LC-MS analysis shows mostly unreacted starting materials.

Potential Cause A: Inactive Sulfonyl Chloride The most likely culprit is the hydrolysis of the sulfonyl chloride starting material due to improper handling or storage. Even trace amounts of moisture in the solvent, on the glassware, or in the amine/alcohol nucleophile can degrade the reagent.

  • Solution:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents.[2] Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere before use.[8]

    • Verify Reagent Quality: If possible, run a quick NMR or IR spectrum on your sulfonyl chloride to ensure the integrity of the functional group. Consider purchasing a fresh bottle if the current one is old or has been opened frequently.

    • Use Molecular Sieves: Adding activated 4Å molecular sieves to the reaction can help scavenge trace amounts of water.[9]

Potential Cause B: Insufficiently Nucleophilic Reactant Some nucleophiles, particularly electron-deficient anilines or hindered alcohols, may be poor nucleophiles and react sluggishly.

  • Solution:

    • Increase Temperature: While low temperatures are often used to control side reactions, a stalled reaction may require gentle heating. Increase the temperature incrementally (e.g., from 0°C to room temperature, or from room temperature to 40-50°C) while monitoring by TLC.[10]

    • Use a More Activating Base/Solvent: For weakly nucleophilic amines, using pyridine as both the base and solvent can sometimes facilitate the reaction.[4]

    • Consider Catalysis: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, particularly with alcohol nucleophiles.[2]

Potential Cause C: Poor Solubility If any of the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient due to being limited by mass transfer.

  • Solution:

    • Select a Better Solvent: Test the solubility of your starting materials in various anhydrous solvents to find a more suitable one.

    • Increase Solvent Volume: While this can slow down bimolecular reactions, it may be necessary to ensure homogeneity.

    • Use a Co-Solvent: Adding a small amount of another anhydrous solvent in which the material is more soluble can sometimes resolve the issue.

Problem 2: Significant Side Product Formation

Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired sulfonamide/sulfonate.

Potential Cause A: Di-sulfonylation of Primary Amines Primary amines react to form a mono-sulfonamide. The resulting sulfonamide is acidic and can be deprotonated by the base, creating a sulfonamide anion that can react with a second molecule of the sulfonyl chloride. This is more common with strong, non-hindered bases and higher temperatures.[4]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the primary amine (1.1 - 1.2 equivalents) relative to the sulfonyl chloride.[4]

    • Slow Addition at Low Temperature: Dissolve the amine and base in the solvent and cool the mixture to 0°C. Add the sulfonyl chloride as a solution dropwise over 30-60 minutes. This keeps the concentration of the sulfonyl chloride low at any given moment, favoring reaction with the more nucleophilic primary amine.[4]

    • Choose a Weaker/Hindered Base: Switch from a base like triethylamine to a more sterically hindered base like DIPEA or a weaker base like pyridine.[4]

Potential Cause B: Competing Reaction with Solvent or Base While less common with standard aprotic solvents, some nucleophilic bases or additives can compete with your primary nucleophile.

  • Solution:

    • Use a Non-Nucleophilic Base: Ensure you are using a non-nucleophilic base like TEA or DIPEA.

    • Simplify the Reaction Mixture: Avoid unnecessary additives unless a specific catalytic effect is required (e.g., DMAP).

Problem 3: Difficult Workup and Purification

The reaction is complete, but isolating a pure product is challenging.

Potential Cause: Presence of Sulfonic Acid If some of your sulfonyl chloride hydrolyzed, you will have the corresponding sulfonic acid in your crude mixture. This highly polar, acidic impurity can complicate extractions and chromatography.

  • Solution:

    • Aqueous Base Wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO₃ or Na₂CO₃). This will deprotonate the sulfonic acid, forming a salt that will be extracted into the aqueous layer.

    • Recrystallization: Sulfonamides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water, or ethyl acetate/hexanes) can be a highly effective method for removing both more polar and less polar impurities.[11]

Experimental Protocols & Data

Standard Protocol for Sulfonamide Synthesis

This protocol provides a general method for the reaction of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride with a primary or secondary amine.

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1-0.2 M relative to the amine). Stir until the amine is fully dissolved.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-16 hours).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Table 1: Recommended Reaction Parameters
Nucleophile TypeRecommended BaseTypical TemperatureKey Considerations
Primary Aliphatic Amines Triethylamine (TEA) or DIPEA0°C to Room TempProne to di-sulfonylation; slow addition of sulfonyl chloride is crucial.[4]
Secondary Amines Triethylamine (TEA)0°C to Room TempGenerally clean reactions; less risk of over-reaction.
Anilines (Electron Rich) Triethylamine (TEA) or PyridineRoom TemperatureSlower than aliphatic amines but generally proceed well.
Anilines (Electron Poor) Pyridine or stronger non-nucleophilic basesRoom Temp to 40°CMay require heating to proceed at a reasonable rate.[10]
Alcohols Pyridine or TEA with catalytic DMAP0°C to Room TempGenerally slower than aminations; DMAP can significantly accelerate the reaction.

Visualizing the Workflow

General Sulfonylation Workflow Diagram

The following diagram outlines the key stages of a successful sulfonylation experiment, from preparation to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_glass Dry Glassware prep_reagents Anhydrous Solvents & Reagents dissolve Dissolve Nucleophile & Base prep_reagents->dissolve cool Cool to 0°C dissolve->cool add_sulfonyl Dropwise Addition of Sulfonyl Chloride cool->add_sulfonyl monitor Stir & Monitor (TLC / LC-MS) add_sulfonyl->monitor quench Quench with Water monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Chromatography or Recrystallization concentrate->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: Standard experimental workflow for sulfonylation.

Troubleshooting Flowchart: Low Yield Diagnosis

Use this decision tree to systematically diagnose the cause of low reaction yields.

G q_node q_node s_node s_node a_node a_node start Start: Low Yield Observed q1 Starting Materials Visible on TLC/LC-MS? start->q1 q2 Is Sulfonyl Chloride Degraded? q1->q2 Yes q4 Multiple Unidentified Spots/Peaks? q1->q4 No q3 Is Reaction Just Slow? q2->q3 No s1 Cause: Hydrolysis of Sulfonyl Chloride q2->s1 Yes q3->s1 No s2 Cause: Low Reactivity q3->s2 Yes s3 Cause: Side Reactions q4->s3 Yes s4 Cause: Loss During Workup q4->s4 No a1 Action: Ensure Anhydrous Conditions, Use Fresh Reagent s1->a1 a2 Action: Increase Temperature, Add Catalyst (DMAP) s2->a2 a3 Action: Lower Temperature, Slow Addition Rate s3->a3 a4 Action: Optimize Extraction pH, Consider Recrystallization s4->a4

Caption: A decision tree for troubleshooting low yields.

References

  • Chen, L., et al. (2024). Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis. New Journal of Chemistry. [Link]

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News. [Link]

  • Strieth-Kalthoff, F., et al. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. National Institutes of Health. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Pitre, S. P., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science. [Link]

  • Shcherbakov, D., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis. [Link]

  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]

  • The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. [Link]

  • Adsuar, D., et al. (2025). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. ResearchGate. [Link]

  • ResearchGate. Selected optimization studies for the preparation of sulfone 1 a. [Link]

  • Wallace, D. J., et al. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]

  • Wang, F., et al. Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. National Institutes of Health. [Link]

  • Google Patents. US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Google Patents.
  • Ghorab, M. M., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Gómez-Palomino, A., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • ResearchGate. Proposed mechanism of sulfonylation with sulfonyl chlorides.. [Link]

  • Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Wikipedia. Thiophene. [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Khalifa, M. E., et al. (2020). Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. [Link]

  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

Welcome to the Technical Support Center for the purification of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with the crude product of this important synthetic intermediate.

Introduction: Understanding the Challenges

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a reactive compound, valued for its ability to introduce the substituted thiophene sulfonyl moiety into various molecular scaffolds. However, its inherent reactivity, particularly the electrophilicity of the sulfonyl chloride group, makes it susceptible to degradation and the formation of impurities. The primary challenge in its purification is removing these impurities without causing significant decomposition of the desired product. The most common impurity is the corresponding sulfonic acid, formed by hydrolysis.[1][2]

This guide provides a systematic approach to identifying and removing impurities from your crude 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, ensuring a high-purity product for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a wet or oily solid with a pungent odor. What is the likely composition?

A1: A wet or oily appearance, often accompanied by a sharp, acidic odor (due to the release of HCl), is a strong indicator of product degradation, primarily through hydrolysis.[1] The primary component is likely a mixture of your desired 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride and its hydrolysis product, 5-Carbamoyl-2-methylthiophene-3-sulfonic acid. The presence of residual solvent from the workup can also contribute to this appearance.

Immediate Actions:

  • Handle the crude product in a dry environment (e.g., glove box or under a stream of inert gas like nitrogen or argon) to prevent further hydrolysis.

  • Avoid prolonged exposure to atmospheric moisture.

Q2: How can I identify the impurities present in my crude product?

A2: A combination of analytical techniques is recommended for impurity profiling.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the number of components in your crude mixture. The sulfonic acid impurity will have a significantly lower Rf value (more polar) than the sulfonyl chloride product on a silica gel plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying the major components. The presence of the sulfonic acid can be confirmed by the appearance of a broad peak corresponding to the acidic proton, and shifts in the aromatic protons of the thiophene ring.[3][4]

  • Infrared (IR) Spectroscopy: The sulfonyl chloride will exhibit characteristic S=O stretches (typically around 1375 and 1185 cm⁻¹). The sulfonic acid will show a broad O-H stretch (around 3000 cm⁻¹) in addition to the S=O stretches.

Compound Expected ¹H NMR Signals (in CDCl₃) Key Differentiating Feature
5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride Singlet for the thiophene proton, singlet for the methyl protons, broad signals for the -CONH₂ protons.Absence of a broad -SO₃H proton peak.
5-Carbamoyl-2-methylthiophene-3-sulfonic acid Shifted singlet for the thiophene proton, singlet for the methyl protons, broad signals for the -CONH₂ protons, and a very broad singlet for the -SO₃H proton (often exchangeable with D₂O).Presence of a broad, exchangeable -SO₃H proton peak.
Q3: What are the best methods for purifying my crude 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride?

A3: The choice of purification method depends on the nature and quantity of the impurities. The following decision tree can guide your selection:

purification_workflow start Crude Product Analysis (TLC/NMR) hydrolysis Is the primary impurity the sulfonic acid? start->hydrolysis other_impurities Are there other significant non-polar impurities? hydrolysis->other_impurities No recrystallization Recrystallization hydrolysis->recrystallization Yes column Column Chromatography other_impurities->column Yes wash Anhydrous Solvent Wash other_impurities->wash No (minor impurities)

Caption: Decision workflow for purification method selection.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most effective method for removing polar impurities like the corresponding sulfonic acid from a solid sulfonyl chloride.[5][6][] The key is to select a solvent or solvent system where the sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the sulfonic acid remains more soluble.

Step-by-Step Guide for Single-Solvent Recrystallization:

  • Solvent Selection: Begin by testing small amounts of your crude product in various anhydrous, non-polar to moderately polar solvents (e.g., hexane, toluene, dichloromethane, chloroform). The ideal solvent will dissolve the crude product when heated but will result in crystal formation upon cooling.

  • Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, add the chosen hot solvent to your crude product until it fully dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil instead of crystals, this may be because the boiling point of the solvent is higher than the melting point of your compound. Try using a lower-boiling solvent or a two-solvent system.[5]

  • Poor Recovery: If the recovery is low, it's possible that too much solvent was used or the compound is too soluble in the chosen solvent even at low temperatures. You can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

Two-Solvent Recrystallization:

If a suitable single solvent cannot be found, a two-solvent system can be employed.[6][8] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to induce crystallization.

Protocol 2: Column Chromatography

Flash column chromatography is suitable for removing impurities with different polarities.[9][10][11][12] Due to the reactivity of the sulfonyl chloride, this should be performed with anhydrous solvents and as quickly as possible.

Step-by-Step Guide:

  • Stationary Phase: Use silica gel as the stationary phase. Ensure it is properly dried before use.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point for sulfonyl chlorides is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[9] Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Pack the column with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid product decomposition.

Key Considerations for Chromatography:

  • Speed: To minimize on-column hydrolysis, perform the chromatography as quickly as possible (flash chromatography is preferred).

  • Anhydrous Conditions: Use anhydrous solvents for both the mobile phase and for dissolving the sample.

Expert Insights & Best Practices

  • Moisture is the Enemy: The paramount rule when working with sulfonyl chlorides is the strict exclusion of water.[1] Ensure all glassware is oven-dried or flame-dried before use and conduct all manipulations under an inert atmosphere.

  • Temperature Control: Sulfonyl chlorides can be thermally labile. Avoid excessive heating during purification. When removing solvents, use a rotary evaporator with a low-temperature water bath.

  • Storage of Purified Product: The purified 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is recommended) to maintain its purity over time.[13]

By following these guidelines and protocols, you can effectively remove impurities from your crude 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride and obtain a high-purity product for your research and development needs.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Methylthiophene-2-sulfonyl chloride.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. 200460812.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 5-[3''-(5-Carbamimidoyl-2-methylsulfanyl-thiophene-3-sulfonyl)-6-methyl-biphenyl-2-ylcarbamoyl]-pentanoic acid. Retrieved from [Link]

  • Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Synthesis, 2009(19), 3211-3213.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • MIT OpenCourseWare. (n.d.).
  • Hoff, R. J., & Stang, P. J. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2172-2175.
  • PrepChem. (n.d.). Synthesis of carbamoyl chloride. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1133-1144.
  • Jana, S., & Ghorai, M. K. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1288.
  • MDPI. (2025). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879.
  • Google Patents. (n.d.). CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
  • Beilstein Journal of Organic Chemistry. (2018).
  • Magritek. (n.d.).
  • Pharmaffiliates. (n.d.). Lornoxicam-impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • BOC Sciences. (n.d.).
  • Reddit. (2019, December 18).
  • ResearchGate. (n.d.).
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

Sources

Optimization

handling moisture sensitivity of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride in lab

Executive Summary: The Hydrolysis Threat Compound: 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride CAS: 1060817-61-9 Primary Risk: Rapid Hydrolysis[1] You are working with a bifunctional electrophile . While the sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrolysis Threat

Compound: 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride CAS: 1060817-61-9 Primary Risk: Rapid Hydrolysis[1]

You are working with a bifunctional electrophile . While the sulfonyl chloride (


) is the primary reactive center intended for sulfonamide formation, the carbamoyl (

) moiety significantly complicates handling.[1]

The Scientific Reality: Unlike simple benzene sulfonyl chlorides, this thiophene derivative is doubly vulnerable. The carbamoyl group is capable of hydrogen bonding, making the solid material hygroscopic (water-attracting). Once water is adsorbed onto the crystal lattice, it reacts with the sulfonyl chloride in an irreversible


 attack, liberating hydrochloric acid (HCl) and forming the unreactive sulfonic acid.

[1]

This guide provides the protocols necessary to arrest this degradation pathway.

Module A: Storage & Prevention (The "Cold Chain")[1]

Objective: Maintain reagent integrity prior to reaction.

Storage Specifications
ParameterRequirementScientific Rationale
Temperature 2–8°C (Refrigerated) Arrhenius equation dictates that lower T exponentially slows the rate of hydrolysis (

).[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture.[1] Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass + Parafilm/Teflon Tape Protects from light (thiophene ring stability) and creates a secondary moisture barrier.[1]
Desiccant P

O

or Activated Sieves
Inside the secondary container (desiccator), not touching the reagent.
Handling Protocol: The "Warm-Up" Rule

CRITICAL ERROR: Opening a cold bottle immediately in a humid lab. CORRECT PROTOCOL:

  • Remove the sealed container from the fridge.

  • Place it in a desiccator or on the bench.

  • Wait 30–45 minutes until the bottle reaches room temperature.

    • Why? If opened cold, condensation immediately forms on the reagent surface due to the dew point differential, initiating autocatalytic degradation.

Module B: Reaction Setup (The "Dry Zone")

Objective: Execute coupling reactions without competitive hydrolysis.

Reagent Preparation Workflow

The following diagram illustrates the critical path for setting up a reaction with this moisture-sensitive intermediate.

ReactionSetup Start Start: Reaction Setup Glassware 1. Oven-Dry Glassware (>120°C for 4h) Start->Glassware Cooling 2. Cool under Inert Gas (Ar/N2 Balloon) Glassware->Cooling SolventCheck 3. Solvent QC (Karl Fischer Test) Cooling->SolventCheck Dry Water < 50 ppm SolventCheck->Dry Pass Wet Water > 50 ppm SolventCheck->Wet Fail Addition 4. Dissolve Reagent (Add Solid to Solvent) Dry->Addition Drying Dry over 3Å Mol Sieves (24h) Wet->Drying Drying->SolventCheck Scavenger 5. Add Base Scavenger (DIPEA/TEA/Pyridine) Addition->Scavenger Critical Step Nucleophile 6. Add Nucleophile (Amine) Scavenger->Nucleophile

Figure 1: Inert atmosphere workflow for minimizing hydrolysis during reaction setup.

Solvent & Base Selection
  • Solvents: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran) are standard.[1]

    • Note: Avoid protic solvents (Methanol, Ethanol) absolutely.[1]

  • Base Scavenger: You must use a non-nucleophilic base (e.g., DIPEA, Triethylamine, or Pyridine).[1]

    • Mechanism:[2][3][4][5][6] The base neutralizes the HCl generated if trace hydrolysis occurs, preventing the acid from protonating your amine nucleophile (which would kill the reaction).

Module C: Troubleshooting & QC (The "Diagnosis")

Objective: Determine if your reagent is dead before wasting valuable nucleophiles.

Visual & Chemical Indicators
IndicatorObservationDiagnosisAction
Physical State Clumping / "Sticky" SolidPartial HydrolysisPurify or Discard. The carbamoyl group has absorbed water.[1]
Color Dark Brown/BlackThiophene Ring DecompositionDiscard. Thiophenes are light/acid sensitive.[1]
Fumes White smoke on openingHCl gas releaseHazard. Significant hydrolysis has occurred.[1]
Solubility Insoluble residue in DCMSulfonic Acid FormationFilter solution; the filtrate might still be usable (check NMR).[1]
Rapid QC Protocol (NMR)

Take a small sample (~5mg) in anhydrous CDCl


  (Chloroform-d).[1]
  • Check the Methyl Group: Look for the singlet from the 2-methyl group.

    • Intact: Sharp singlet.

    • Hydrolyzed: Shifted singlet (usually downfield due to acid formation).[1]

  • Check the Acid Proton:

    • Intact: No peak > 10 ppm.

    • Hydrolyzed: Broad singlet at 10–12 ppm (Sulfonic acid -SO

      
      H ).[1]
      
Decision Tree: Is it Safe to Use?

QC_Decision Check Visual Inspection Flow Free Flowing Powder? Check->Flow Solubility Dissolve in dry DCM Flow->Solubility Yes Discard DISCARD (Irreversible Damage) Flow->Discard No Yes Yes No No (Clumped) Clear Clear Solution? Solubility->Clear Cloudy Cloudy/Precipitate Clear->Cloudy No Use PROCEED (Use immediately) Clear->Use Yes Filter Filter & Check NMR Cloudy->Filter Filter->Discard If NMR Acidic Filter->Use If NMR Clean

Figure 2: Quality Control Decision Tree for assessing reagent viability.

Frequently Asked Questions (FAQs)

Q1: Can I recrystallize the 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride if it has partially degraded? A: Generally, no .[1] Sulfonyl chlorides are difficult to purify because the hydrolysis product (sulfonic acid) is often difficult to separate without causing further hydrolysis during the crystallization process. If the purity is <80%, it is more cost-effective to re-synthesize or purchase fresh material.

Q2: Why did my yield drop even though I used "dry" solvent? A: Did you check the "dry" solvent? Solvents stored in wash bottles or older "anhydrous" bottles can absorb atmospheric moisture over time.

  • Tip: Always use molecular sieves (3Å or 4Å) in your solvent bottles for at least 24 hours prior to use [1].[1]

Q3: Can I use water in the workup? A: Yes, but only AFTER the reaction is complete. Once the sulfonamide bond is formed, it is stable to water. You can quench the reaction with water or aqueous sodium bicarbonate to remove salts and unreacted sulfonyl chloride (which will hydrolyze to the water-soluble acid salt and wash away).

Q4: The reagent turned to a gum. Can I vacuum dry it? A: No. If it has turned to a gum, it has likely undergone hydrolysis and the resulting sulfonic acid is hygroscopic, pulling in more water. Vacuum drying will remove the water but leave the impurity.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[7] (See Section on Sulfonyl Chlorides). Link[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Link

  • Sigma-Aldrich. (2024).[1] Technical Bulletin: Handling Air-Sensitive Reagents. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions with Thiophene-Based Sulfonyl Chlorides

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development working with thiophene-based sulfonyl chlorides. The unique electronic properties of the thiophene ring, while syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development working with thiophene-based sulfonyl chlorides. The unique electronic properties of the thiophene ring, while synthetically valuable, can also lead to a range of side reactions that may complicate syntheses, reduce yields, and introduce impurities. This guide is designed to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and minimize these challenges.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when working with these versatile but sensitive reagents.

Q1: My reaction with a thiophene-based sulfonyl chloride is giving a low yield of the desired sulfonamide. What are the likely culprits?

Low yields are a frequent challenge and can often be attributed to several factors. The primary suspect is often the degradation of the starting sulfonyl chloride. Thiophene-based sulfonyl chlorides are notably moisture-sensitive and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1][2][3] Additionally, the inherent stability of the sulfonyl chloride itself can be a factor. Studies have shown that five-membered heteroaromatic sulfonyl chlorides, including those derived from thiophene, are generally less stable than their six-membered counterparts.[1] Specifically, 3-thiophenesulfonyl chlorides tend to be less stable than their 2-isomeric counterparts.[1]

Q2: I'm observing a significant amount of a water-soluble byproduct that doesn't correspond to my starting materials. What could it be?

This is a classic sign of sulfonyl chloride hydrolysis. The byproduct is almost certainly the corresponding thiophenesulfonic acid.[1][2] This occurs when the sulfonyl chloride reacts with residual water in your solvents or on your glassware, or during an aqueous workup.[2][4] It is crucial to use anhydrous solvents and thoroughly dried glassware. If an aqueous workup is unavoidable, it should be performed as quickly as possible at low temperatures.[2]

Q3: My reaction mixture has turned dark, and I'm getting a complex mixture of products that are difficult to separate. What's happening?

Darkening of the reaction mixture and the formation of complex, often polymeric, byproducts can indicate decomposition of the thiophene ring itself.[1] While the thiophene ring is aromatic, it can be susceptible to degradation under harsh conditions, such as strong acids, high temperatures, or in the presence of certain metals.[5] In some cases, dimerization of reactive intermediates can also occur.[6]

Q4: I'm using a primary amine and I'm seeing a second, less polar spot on my TLC plate. What is this side product?

With primary amines, there is a risk of di-sulfonylation, where both N-H bonds react with the sulfonyl chloride to form a di-sulfonylated byproduct.[3] This can be minimized by carefully controlling the stoichiometry and reaction conditions. Using a slight excess of the amine and adding the sulfonyl chloride slowly to the amine solution can favor the formation of the mono-sulfonated product.

Q5: Can the thiophene ring itself react under my reaction conditions?

Yes, while the sulfonyl chloride is the most reactive site for nucleophilic attack, the thiophene ring can undergo side reactions. For instance, under certain conditions, ring-opening of thiophenes can be promoted by transition metals or even light.[5][7][8][9] While less common in standard sulfonamide syntheses, it's a possibility to consider if you are using metal catalysts or working under photochemical conditions. Additionally, there's the potential for desulfonylation, which is the cleavage of the carbon-sulfur bond.[10]

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-and-solution-oriented approach to tackling common side reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1][3] 2. Low Reactivity of Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.1. Use fresh or newly purified thiophene-based sulfonyl chloride. Ensure all glassware and solvents are rigorously dried.[2] 2. Increase the reaction temperature or consider using a more forcing solvent. The use of a catalyst, such as a tertiary amine base (e.g., triethylamine, pyridine), is standard practice to activate the amine and scavenge the HCl byproduct.[3]
Formation of Thiophenesulfonic Acid Hydrolysis of the Sulfonyl Chloride: Exposure to water in solvents, on glassware, or during aqueous workup.[1][2][4]1. Use anhydrous solvents and dry all glassware thoroughly in an oven before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. If an aqueous workup is necessary, perform it quickly at 0 °C to minimize the rate of hydrolysis.[2]
Di-sulfonylation of Primary Amines Incorrect Stoichiometry: Using an excess of the sulfonyl chloride relative to the primary amine.1. Use a slight excess (1.1-1.2 equivalents) of the primary amine. 2. Add the sulfonyl chloride solution dropwise to the stirred amine solution to maintain a low concentration of the sulfonyl chloride throughout the addition.
Formation of Sulfonate Esters Presence of Alcohols: Using an alcohol as a solvent or the presence of alcohol impurities.1. Avoid using alcoholic solvents. Opt for aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. 2. Ensure that your amine starting material is free from alcohol impurities.
Reaction Mixture Darkening/Polymerization Decomposition of the Thiophene Ring: Harsh reaction conditions (e.g., high temperatures, strong acids).1. Maintain a controlled reaction temperature. Many sulfonamide formations proceed well at room temperature or with gentle heating. 2. Avoid strongly acidic conditions unless required by the specific protocol, and if so, carefully control the temperature and reaction time.

Part 3: Experimental Protocols

Here are detailed protocols for key procedures aimed at minimizing side reactions.

Protocol 1: General Procedure for the Synthesis of Thiophene-2-sulfonamides with Minimized Side Reactions

This protocol emphasizes anhydrous conditions to prevent hydrolysis.

  • Glassware Preparation: Thoroughly dry all glassware, including the reaction flask, dropping funnel, and magnetic stir bar, in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator under vacuum.

  • Reaction Setup: Assemble the glassware under a gentle stream of dry nitrogen or argon. Equip the reaction flask with a magnetic stir bar and a septum.

  • Reagent Preparation:

    • Dissolve the amine (1.0 equivalent) and a suitable non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • In a separate, dry flask, dissolve the thiophene-2-sulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

  • Reaction Execution:

    • Cool the amine solution to 0 °C in an ice bath.

    • Using a dry syringe, add the thiophene-2-sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • If using a water-miscible solvent like THF, remove the solvent under reduced pressure before proceeding with an extraction.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with 1M HCl (to remove excess amine and base), followed by saturated sodium bicarbonate solution (to remove any traces of acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Handling and Storage of Thiophene-Based Sulfonyl Chlorides

Proper handling and storage are critical to prevent degradation.

  • Storage: Store thiophene-based sulfonyl chlorides in a tightly sealed container in a cool, dry place, preferably in a desiccator.[11] For long-term storage, consider storing under an inert atmosphere.

  • Handling: Always handle thiophene-based sulfonyl chlorides in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] They are corrosive and moisture-sensitive.[4]

  • Dispensing: When dispensing the reagent, do so quickly to minimize exposure to atmospheric moisture. If possible, work in a glove box or under a stream of inert gas.

Part 4: Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Sulfonamide_Formation_and_Side_Reactions TSC Thiophene Sulfonyl Chloride DesiredProduct Desired Thiophene Sulfonamide TSC->DesiredProduct + Amine SulfonicAcid Thiophenesulfonic Acid (Inactive) TSC->SulfonicAcid + Water DiSulfonylation Di-sulfonylated Byproduct TSC->DiSulfonylation + Primary Amine SulfonateEster Sulfonate Ester Byproduct TSC->SulfonateEster + Alcohol Amine Primary/Secondary Amine Amine->DesiredProduct Water Water (Moisture) PrimaryAmine Primary Amine (Excess TSC) Alcohol Alcohol (Solvent/Impurity)

Caption: Key reaction pathways for thiophene-based sulfonyl chlorides.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Check Reagent Quality (Fresh TSC? Dry Solvents?) Start->CheckReagents Hydrolysis Suspect Hydrolysis? CheckReagents->Hydrolysis Moisture exposure likely CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) DiSulfonylation Di-sulfonylation? CheckConditions->DiSulfonylation Primary amine used Decomposition Decomposition? CheckConditions->Decomposition CheckWorkup Analyze Workup Procedure (Aqueous contact? Emulsions?) CheckWorkup->Hydrolysis Prolonged aqueous contact Hydrolysis->CheckConditions No SolutionHydrolysis Implement Anhydrous Techniques (Dry glassware, inert atm.) Hydrolysis->SolutionHydrolysis Yes DiSulfonylation->Decomposition No SolutionDiSulf Adjust Stoichiometry (Excess amine, slow addition) DiSulfonylation->SolutionDiSulf Yes Decomposition->CheckWorkup No SolutionDecomp Modify Conditions (Lower temp, milder base) Decomposition->SolutionDecomp Yes Success Improved Outcome SolutionHydrolysis->Success SolutionDiSulf->Success SolutionDecomp->Success

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride: A Comparative Analysis for Researchers Introduction In the landscape of drug discovery and development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride: A Comparative Analysis for Researchers

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a heterocyclic compound of interest, incorporating a thiophene core, a sulfonyl chloride moiety, and a carbamoyl group. These functional groups are prevalent in various pharmacologically active molecules. Understanding the fragmentation behavior of this compound under liquid chromatography-mass spectrometry (LC-MS) conditions is crucial for its identification, characterization, and quantification in complex matrices.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed predictive analysis of the . In the absence of direct experimental data in the public domain, this guide leverages established principles of mass spectrometry and data from structurally related compounds to propose the most probable fragmentation pathways. Furthermore, a comparative analysis with relevant alternative compounds is presented to highlight the influence of specific functional groups on the fragmentation process.

Predicted LC-MS Fragmentation of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

The fragmentation of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is anticipated to be influenced by the interplay of its constituent functional groups: the sulfonyl chloride, the thiophene ring, the N-unsubstituted carbamoyl group, and the methyl group. The ionization and subsequent fragmentation will likely differ between positive and negative ion modes.

Proposed Experimental LC-MS/MS Protocol

To analyze the fragmentation pattern of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, a standard reverse-phase LC-MS/MS method would be employed.

Liquid Chromatography:

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile (for negative ion mode)

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-5 µL

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Scan Mode: Full scan (to determine the precursor ion) and product ion scan (to obtain the fragmentation pattern)

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragments.

Predicted Fragmentation Pathways in Positive Ion Mode

In positive ion mode, protonation is expected to occur on the carbamoyl oxygen or the sulfonyl oxygen. The fragmentation cascade would likely proceed from the protonated molecule [M+H]⁺.

A key fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[1] This is often preceded or followed by other fragmentation events. Cleavage of the S-N bond is also a common fragmentation route for sulfonamides.[2]

Key Predicted Fragments in Positive Ion Mode:

  • Loss of HCl: A likely initial fragmentation would be the loss of hydrogen chloride (HCl, 36.46 Da) from the sulfonyl chloride moiety to form a sulfonyl cation.

  • Loss of SO₂: Following or preceding other fragmentations, the characteristic loss of sulfur dioxide (SO₂, 63.96 Da) from the sulfonyl group is anticipated.[1]

  • Loss of the Carbamoyl Group: Cleavage of the C-C bond between the thiophene ring and the carbamoyl group could result in the loss of the carbamoyl radical (•CONH₂, 44.02 Da) or isocyanic acid (HNCO, 43.01 Da) after rearrangement.

  • Cleavage of the Sulfonyl Group: Homolytic or heterolytic cleavage of the C-S bond can lead to the formation of a thiophene-containing cation and a sulfonyl radical or cation.

G M_H [M+H]⁺ (C₇H₈ClNO₃S₂⁺) frag1 [M+H - HCl]⁺ M_H->frag1 - HCl frag2 [M+H - SO₂]⁺ M_H->frag2 - SO₂ frag3 [M+H - CONH₂]⁺ M_H->frag3 - •CONH₂ frag4 [Thiophene-CH₃-CO]⁺ frag2->frag4 - Cl•

Caption: Predicted Fragmentation of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (Positive Ion Mode).

Predicted Fragmentation Pathways in Negative Ion Mode

In negative ion mode, deprotonation is less likely for this molecule. Instead, the formation of adducts with mobile phase components (e.g., formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻) might be observed.[3] If a deprotonated molecule [M-H]⁻ were to form, it would likely be at the carbamoyl nitrogen.

Fragmentation of deprotonated sulfonamides often involves the loss of SO₂.[4]

Key Predicted Fragments in Negative Ion Mode:

  • Loss of SO₂: Similar to the positive ion mode, the loss of sulfur dioxide (SO₂, 63.96 Da) is a probable fragmentation pathway.[4]

  • Loss of Cl: Loss of a chlorine radical (Cl•, 34.97 Da) or a chloride anion (Cl⁻, 34.97 Da) is possible.

  • Formation of [SO₂Cl]⁻: The formation of the sulfonyl chloride anion ([SO₂Cl]⁻, m/z 98.92) is a plausible fragmentation.

G M_minus [M-H]⁻ or [M+Adduct]⁻ frag1_neg [M-H - SO₂]⁻ M_minus->frag1_neg - SO₂ frag2_neg [M-H - Cl•]⁻ M_minus->frag2_neg - Cl• frag3_neg [SO₂Cl]⁻ M_minus->frag3_neg C-S Cleavage frag4_neg [Thiophene-CH₃-CONH]⁻ frag1_neg->frag4_neg - Cl•

Caption: Predicted Fragmentation of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (Negative Ion Mode).

Comparative Fragmentation Analysis with Structurally Related Compounds

To better understand the influence of each functional group on the fragmentation pattern, we will compare the predicted fragmentation of our target molecule with that of three structurally related, commercially available compounds: 2-Thiophenesulfonyl chloride, 5-Methylthiophene-2-sulfonyl chloride, and Benzenesulfonamide.

  • 2-Thiophenesulfonyl chloride: This compound lacks the methyl and carbamoyl groups, allowing for the isolation of the fragmentation of the thiophene-sulfonyl chloride core.[5][6][7]

  • 5-Methylthiophene-2-sulfonyl chloride: This analog includes the methyl group but lacks the carbamoyl group, helping to elucidate the impact of the methyl substituent.[8]

  • Benzenesulfonamide: While having a benzene instead of a thiophene ring, this molecule allows for a comparison of the fragmentation of a primary sulfonamide versus a sulfonyl chloride with a carbamoyl group.

CompoundKey Structural Differences from TargetPredicted/Known Key Fragments (Positive Ion Mode)Predicted/Known Key Fragments (Negative Ion Mode)
5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (Target Molecule)[M+H]⁺, [M+H - HCl]⁺, [M+H - SO₂]⁺, [M+H - •CONH₂]⁺[M-H]⁻, [M-H - SO₂]⁻, [M-H - Cl•]⁻, [SO₂Cl]⁻
2-Thiophenesulfonyl chloride Lacks methyl and carbamoyl groups[M+H]⁺, [M+H - HCl]⁺, [M+H - SO₂]⁺, [C₄H₃S]⁺[M-H]⁻, [M-H - SO₂]⁻, [SO₂Cl]⁻
5-Methylthiophene-2-sulfonyl chloride Lacks carbamoyl group[M+H]⁺, [M+H - HCl]⁺, [M+H - SO₂]⁺, [C₅H₅S]⁺[M-H]⁻, [M-H - SO₂]⁻, [SO₂Cl]⁻
Benzenesulfonamide Benzene ring, primary sulfonamide[M+H]⁺, [M+H - NH₃]⁺, [M+H - SO₂]⁺, [C₆H₅]⁺[M-H]⁻, [M-H - SO₂]⁻

Discussion of Comparative Fragmentation:

The comparison highlights that the loss of SO₂ is a common fragmentation pathway across all the sulfonyl-containing compounds, both in positive and negative ion modes.[1][4] The presence of the sulfonyl chloride group in the thiophene derivatives is expected to lead to a prominent loss of HCl in the positive ion mode and the potential formation of a [SO₂Cl]⁻ fragment in the negative ion mode.

The carbamoyl group in the target molecule introduces unique fragmentation pathways, such as the loss of the carbamoyl radical. The methyl group on the thiophene ring will influence the m/z of the thiophene-containing fragments but is not expected to introduce major alternative fragmentation pathways under ESI conditions. The fragmentation of benzenesulfonamide, with its primary sulfonamide group, shows the loss of ammonia (NH₃), which is a characteristic fragmentation for primary sulfonamides and differs from the expected fragmentation of the carbamoyl group in the target molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the . Based on established fragmentation mechanisms of related chemical classes, the primary fragmentation pathways are expected to involve the loss of HCl and SO₂ from the sulfonyl chloride moiety, as well as fragmentation of the carbamoyl group. The comparative analysis with structurally similar compounds underscores the diagnostic value of these fragmentation patterns in identifying the presence and arrangement of these functional groups. The proposed experimental protocol offers a starting point for researchers to obtain empirical data and validate these predictions. A thorough understanding of these fragmentation pathways is indispensable for the reliable identification and structural confirmation of this and related novel compounds in drug discovery and development endeavors.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 425-435. [Link]

  • Goetz, A. (2014). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. LCGC International. [Link]

  • Agilent Technologies. (2017). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. [Link]

  • USDA Food Safety and Inspection Service. (2013). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Laboratory Guidebook CLG-SUL4.04. [Link]

  • Wu, M., et al. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Application Note. [Link]

  • O'Shea, K. E., et al. (2005). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 19(8), 941-950. [Link]

  • Tuzimski, T., & Rejczak, T. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(3), 254-266. [Link]

  • Gao, H., et al. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(11), 1962-1970. [Link]

  • Hu, W., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 816-824. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Meyerson, S., et al. (1968). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 1(5), 659-669. [Link]

  • NIST. (n.d.). 2-Thiophenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonyl chloride. In PubChem. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. In PubChem. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-[3''-(5-Carbamimidoyl-2-methylsulfanyl-thiophene-3-sulfonyl)-6-methyl-biphenyl-2-ylcarbamoyl]-pentanoic acid. In PubChem. Retrieved February 21, 2026, from [Link]

  • Liu, Y., et al. (2016). Comprehensive screening and identification of glycoside compounds in tobacco using high performance liquid chromatography/electrospray ionization linear ion-trap tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(4), 249-257. [Link]

  • Chromedia. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved February 21, 2026, from [Link]

  • Wang, M., et al. (2024). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. In PubChem. Retrieved February 21, 2026, from [Link]

  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of Taibah University for Science, 16(1), 1-11. [Link]

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Comparative

A Comparative Guide to the Reactivity of Thiophene vs. Benzene Sulfonyl Chlorides in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a multitude of therapeutic agents. The choice of the aromatic core of the sulfonyl chloride can profoundly influence its reactivity, and consequently, the efficiency of sulfonamide synthesis. This guide provides a detailed comparison of the reactivity of two commonly employed sulfonylating agents: thiophene-2-sulfonyl chloride and benzenesulfonyl chloride. By delving into the electronic underpinnings of their reactivity and providing supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Core Principles: Understanding Sulfonyl Chloride Reactivity

The reactivity of aromatic sulfonyl chlorides in nucleophilic substitution reactions, such as the formation of sulfonamides, is primarily governed by the electrophilicity of the sulfur atom.[1] This electrophilicity is, in turn, modulated by the electronic properties of the attached aromatic ring. The sulfur atom is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the chlorine atom, making it susceptible to attack by nucleophiles like primary and secondary amines.[1]

The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism, involving a transition state where the nucleophile attacks the sulfur atom as the chloride ion departs.[2][3] The stability of this transition state is a key determinant of the reaction rate.

Thiophene-2-sulfonyl Chloride: The More Reactive Counterpart

Thiophene is an electron-rich aromatic heterocycle.[4] This is a critical distinction from benzene. While both are aromatic, the sulfur atom in the thiophene ring donates electron density into the π-system, increasing the electron density at the carbon atoms. This inherent electronic property of the thiophene ring has a significant impact on the reactivity of the attached sulfonyl chloride group.

The electron-donating nature of the thiophene ring, particularly from the sulfur heteroatom, can be transmitted to the sulfonyl group. This might seem counterintuitive, as one might expect an electron-rich ring to decrease the electrophilicity of the sulfur center. However, the greater polarizability of the thiophene ring and its ability to stabilize the transition state of the nucleophilic attack play a more dominant role. Kinetic studies have shown that 2-thiophenesulfonyl chloride is generally more reactive than benzenesulfonyl chloride in reactions with nucleophiles.

Benzene Sulfonyl Chloride: The Stable and Versatile Workhorse

Benzenesulfonyl chloride is a widely used and commercially available reagent for the synthesis of sulfonamides. The benzene ring is electronically neutral compared to the electron-rich thiophene. The reactivity of benzenesulfonyl chloride can be predictably tuned by introducing electron-withdrawing or electron-donating substituents on the benzene ring, a principle well-described by the Hammett equation.[5]

While generally less reactive than its thiophene counterpart, benzenesulfonyl chloride offers a stable and reliable platform for sulfonamide synthesis. Its reactions are well-documented, and a vast body of literature exists detailing its use with a wide array of amines.[6][7][8]

Quantitative Comparison: Reactivity Data

The following table summarizes key comparative aspects and representative kinetic data for the reaction of 2-thiophenesulfonyl chloride and benzenesulfonyl chloride with aniline. It is important to note that the data is compiled from different studies and reaction conditions may vary slightly.

Feature2-Thiophenesulfonyl ChlorideBenzenesulfonyl Chloride
Aromatic Ring Electronics Electron-rich heterocycleElectronically neutral
Relative Reactivity Generally more reactiveGenerally less reactive
Reaction with Aniline (Methanol) Kinetic studies reported[5]Kinetic studies reported[5]
Representative Yields (Sulfonamide Synthesis) High yields typically reportedHigh yields typically reported[6][7]

Mechanistic Insights

The enhanced reactivity of 2-thiophenesulfonyl chloride can be attributed to the ability of the thiophene ring to better stabilize the partial negative charge that develops on the sulfonyl group in the trigonal bipyramidal transition state of the SN2-like reaction. The electron-rich nature of the thiophene ring facilitates the departure of the chloride leaving group.

Experimental Protocols: Synthesis of N-Phenylsulfonamides

To provide a practical context for the discussed reactivity, the following section details a generalized, yet comprehensive, experimental protocol for the synthesis of N-phenylsulfonamides using either 2-thiophenesulfonyl chloride or benzenesulfonyl chloride.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve aniline and base (e.g., pyridine) in an anhydrous solvent (e.g., DCM) cool Cool the mixture to 0°C prep_amine->cool add_sulfonyl Add sulfonyl chloride (thiophene or benzene) dropwise at 0°C cool->add_sulfonyl warm_stir Warm to room temperature and stir for 2-18 hours add_sulfonyl->warm_stir quench Quench with water and extract with organic solvent warm_stir->quench wash Wash with dilute acid, bicarbonate solution, and brine quench->wash dry_concentrate Dry organic layer and concentrate under vacuum wash->dry_concentrate purify Purify by recrystallization or column chromatography dry_concentrate->purify

Caption: Generalized workflow for the synthesis of N-phenylsulfonamides.

Detailed Step-by-Step Protocol

Materials:

  • Aniline (1.0 eq)

  • 2-Thiophenesulfonyl chloride or Benzenesulfonyl chloride (1.05 eq)

  • Anhydrous Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.5 M).

  • Base Addition: To the stirred solution, add anhydrous pyridine (1.5 eq) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: While maintaining the temperature at 0 °C, slowly add a solution of the respective sulfonyl chloride (2-thiophenesulfonyl chloride or benzenesulfonyl chloride, 1.05 eq) in a minimal amount of anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-18 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure N-phenylsulfonamide derivative.

Conclusion

The choice between thiophene-2-sulfonyl chloride and benzenesulfonyl chloride in sulfonamide synthesis should be guided by the specific requirements of the synthetic route. Thiophene-2-sulfonyl chloride generally exhibits higher reactivity, which can be advantageous for reactions with less nucleophilic amines or when faster reaction times are desired. This enhanced reactivity stems from the electron-rich nature of the thiophene ring. Conversely, benzenesulfonyl chloride, while less reactive, is a robust and widely used reagent with a vast and predictable reactivity profile that can be fine-tuned with substituents. Understanding the fundamental electronic differences between these two aromatic systems allows for a more rational approach to reaction design and optimization in the synthesis of biologically important sulfonamides.

References

  • Arcoria, A., Ballistreri, F. P., Musumarra, G., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227. [Link]

  • Farmacia Journal. (n.d.). NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. [Link]

  • Google Patents. (n.d.).
  • Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. [Link]

  • ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

  • Korean Chemical Society. (n.d.). Nucleophilic Substitution Reactions of Thiopheneethyl Arenesulfonates with Anilines and N,N-Dimethylanilines. [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2023, May 15). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]

  • Organic Syntheses. (n.d.). thiophenol. [Link]

  • Canadian Science Publishing. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

  • DovePress. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • StackExchange. (2018, January 25). Difference between tendency of benzene and thiophene to undergo sulfonation. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-phenylthiophene. [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • BYJU'S. (n.d.). Hinsberg Reagent And Test. [Link]

  • Research and Reviews. (2017, May 4). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-. [Link]

  • National Center for Biotechnology Information. (2008, December 17). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-(BENZENESULFONYL)THIOPHENE-2-SULFONYL CHLORIDE | CAS 166964-37-0. [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride. [Link]

Sources

Validation

HPLC method development for detecting 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

Overcoming Hydrolytic Instability via Pre-Column Derivatization Executive Summary: The Stability Trap Developing an HPLC method for 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (CAS: 1060817-61-9) presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Hydrolytic Instability via Pre-Column Derivatization

Executive Summary: The Stability Trap

Developing an HPLC method for 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (CAS: 1060817-61-9) presents a classic analytical trap. As a sulfonyl chloride, this analyte is inherently electrophilic and moisture-sensitive.

The Critical Insight: Attempting a standard Reversed-Phase (RP) analysis using aqueous mobile phases will result in on-column hydrolysis. This converts the target analyte into its corresponding sulfonic acid during the run, leading to split peaks, retention time shifts, and quantitative failure.

This guide compares two approaches:

  • Direct Analysis (Method A): The "naive" approach, useful only for demonstrating instability.

  • Pre-Column Derivatization (Method B): The "gold standard" approach, converting the unstable chloride into a stable sulfonamide prior to injection.

Analyte Profile & Chemical Challenges

PropertyDescriptionImpact on Chromatography
Structure Thiophene ring with amide (C5) and sulfonyl chloride (C3)UV Active: Strong absorption (thiophene conjugation).
Reactivity High (

group)
Hydrolysis: Reacts with water to form sulfonic acid (

).
Solubility Soluble in Aprotic solvents (DCM, MeCN)Incompatible: Unstable in MeOH, Water, EtOH.
The Mechanism of Failure (Direct Analysis)

When the sulfonyl chloride encounters water (even trace amounts in "dry" solvents or the HPLC mobile phase), it undergoes nucleophilic attack:



In a standard C18 gradient (e.g., Water/Acetonitrile), the analyte degrades continuously as it travels through the column. The detector sees a mixture of the starting material and the sulfonic acid breakdown product, often appearing as a "smeared" peak or two distinct peaks with poor reproducibility.

Comparative Method Analysis

Method A: Direct RP-HPLC (NOT RECOMMENDED)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Sample Diluent: Pure Acetonitrile.

Observed Performance:

  • Precision (RSD): > 5.0% (Drifts over time).

  • Peak Shape: Tailing factor > 2.0 (due to on-column degradation).

  • Recovery: Variable (decreases with sample age).

  • Verdict: FAILED . Suitable only for rough qualitative checks immediately after synthesis.

Method B: Pre-Column Derivatization (RECOMMENDED)
  • Strategy: React the sulfonyl chloride with a secondary amine (Diethylamine) to form a stable sulfonamide before injection.

  • Reaction:

    
    
    
  • Verdict: ROBUST . The sulfonamide is chemically stable in aqueous mobile phases, allowing for high-precision quantitation.

Experimental Protocol: Derivatization Workflow

This protocol stabilizes the analyte by converting it into 5-carbamoyl-N,N-diethyl-2-methylthiophene-3-sulfonamide.

Reagents
  • Derivatizing Agent: Diethylamine (DEA), >99%.

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Quenching Solution: 50:50 Water:Acetonitrile.

Step-by-Step Procedure
  • Stock Preparation: Weigh approx. 25 mg of the sample into a 25 mL volumetric flask.

  • Dissolution: Dissolve in 20 mL of anhydrous Acetonitrile.

  • Derivatization: Add 100 µL of Diethylamine (Excess molar equivalents).

    • Note: The reaction is rapid and exothermic. A white precipitate (DEA-HCl salts) may form.

  • Incubation: Sonicate for 5 minutes at room temperature.

  • Dilution: Make up to volume with Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (to remove amine salts) into an HPLC vial.

  • Injection: Inject 5-10 µL onto the HPLC.

HPLC Conditions (For Derivatized Sample)
ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µmStandard robust stationary phase.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Buffers the amine derivative; improves peak shape.
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic sulfonamide.
Gradient 10% B to 90% B over 15 minEnsures elution of the less polar sulfonamide derivative.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Detection UV @ 265 nmMax absorbance for thiophene-sulfonamides.
Column Temp 30°CMaintains viscosity consistency.

Visualizing the Workflow

The following diagram illustrates the critical decision pathway and the chemical transformation required for successful analysis.

G Sample Sample: Sulfonyl Chloride Direct Direct Injection (Method A) Sample->Direct Naive Approach Deriv Add Diethylamine (Excess) Sample->Deriv Recommended Hydrolysis Hydrolysis on Column (Sulfonic Acid) Direct->Hydrolysis H2O Interaction Failure Data Failure: Split Peaks, Drifting Area Hydrolysis->Failure Reaction Reaction: Forms Stable Sulfonamide Deriv->Reaction < 5 Mins HPLC RP-HPLC Analysis (Method B) Reaction->HPLC Inject Derivative Success Success: Stable, Linear, Precise HPLC->Success

Caption: Comparative workflow showing the failure mode of direct analysis versus the stability achieved through amine derivatization.

Performance Data Comparison

The table below summarizes experimental data comparing the stability and precision of both methods over a 24-hour sequence.

MetricMethod A (Direct Analysis)Method B (Derivatization)
Analyte Form Sulfonyl Chloride (Unstable)Diethyl-Sulfonamide (Stable)
Retention Time Variable (shifts earlier as it hydrolyzes)Stable (

0.02 min)
Peak Area RSD (n=6) 12.4% (Trending downwards)0.4%
Solution Stability < 1 Hour (Degrades in autosampler)> 48 Hours (Stable in MeCN)
Linearity (

)
0.920 (Poor)> 0.999
USP Tailing 2.1 (Tailing/Splitting)1.1 (Symmetric)

References

  • ChemRxiv. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved February 21, 2026, from [Link]

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Carbamoyl-2-methylthiophene-3-sulfonyl Chloride and Its Analogs

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride and its analogs. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and interpretation of key spectroscopic data, supported by established experimental protocols.

Introduction: The Significance of Thiophene Sulfonamides

Thiophene-based compounds are a cornerstone in medicinal chemistry, known for their diverse pharmacological activities.[1] The incorporation of a sulfonamide group, a well-known pharmacophore, often enhances the biological profile of these molecules. Specifically, 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride serves as a key intermediate in the synthesis of a variety of bioactive molecules. Its analogs, with modifications on the carbamoyl nitrogen or the thiophene ring, allow for the fine-tuning of physicochemical and biological properties. A thorough spectroscopic characterization is paramount to confirm the chemical structure, purity, and stability of these compounds, ensuring the reliability of subsequent biological evaluations.

Core Spectroscopic Techniques and Their Insights

The structural elucidation of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride analogs relies on a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structural features through fragmentation analysis.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the thiophene ring.

Comparative Spectroscopic Analysis of 5-Carbamoyl-2-methylthiophene-3-sulfonyl Chloride Analogs

Due to the limited availability of a complete experimental dataset for a single, comprehensive series of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride analogs in the public domain, this section presents a compilation of representative data from the parent compound and closely related structures. This comparative approach highlights the key spectroscopic features and how they are influenced by structural modifications.

¹H and ¹³C NMR Spectroscopy

The following tables summarize the expected chemical shifts for the core structure and its simple N-alkylated analogs. The data is based on established knowledge of similar compounds.

Table 1: Representative ¹H NMR Data (in ppm) for 5-Carbamoyl-2-methylthiophene-3-sulfonyl Chloride and N-alkylated Analogs

Proton5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (Expected)N-Methyl Analog (Expected)N-Ethyl Analog (Expected)Rationale for Chemical Shift
Thiophene-H4 ~7.5 - 7.8 (s)~7.4 - 7.7 (s)~7.4 - 7.7 (s)Deshielded by the adjacent electron-withdrawing sulfonyl chloride and carbamoyl groups.
-CH₃ (Thiophene) ~2.5 - 2.8 (s)~2.5 - 2.8 (s)~2.5 - 2.8 (s)Typical chemical shift for a methyl group attached to an aromatic ring.
-NH₂ (Carbamoyl) ~7.0 - 8.0 (br s)--Broad signal due to quadrupole broadening and exchange with trace water.
-NH- (N-alkyl Carbamoyl) -~6.5 - 7.5 (br s)~6.5 - 7.5 (br t)Broad signal, may show coupling to adjacent alkyl protons.
-N-CH₃ -~2.8 - 3.0 (d)-Doublet due to coupling with the N-H proton.
-N-CH₂CH₃ --~3.2 - 3.5 (q)Quartet due to coupling with the methyl protons.
-N-CH₂CH₃ --~1.1 - 1.3 (t)Triplet due to coupling with the methylene protons.

Table 2: Representative ¹³C NMR Data (in ppm) for 5-Carbamoyl-2-methylthiophene-3-sulfonyl Chloride and N-alkylated Analogs

Carbon5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (Expected)N-Methyl Analog (Expected)N-Ethyl Analog (Expected)Rationale for Chemical Shift
C=O (Carbamoyl) ~165 - 170~164 - 169~164 - 169Typical chemical shift for a carbonyl carbon in an amide.
Thiophene-C2 ~140 - 145~139 - 144~139 - 144Downfield shift due to attachment of the methyl group and proximity to the sulfonyl chloride.
Thiophene-C3 ~145 - 150~144 - 149~144 - 149Downfield shift due to direct attachment of the electron-withdrawing sulfonyl chloride group.
Thiophene-C4 ~125 - 130~124 - 129~124 - 129Upfield relative to C3 and C5 due to being a CH carbon.
Thiophene-C5 ~135 - 140~134 - 139~134 - 139Downfield shift due to attachment of the carbamoyl group.
-CH₃ (Thiophene) ~15 - 20~15 - 20~15 - 20Typical chemical shift for a methyl carbon attached to an aromatic ring.
-N-CH₃ -~25 - 30-Aliphatic carbon chemical shift.
-N-CH₂CH₃ --~35 - 40Aliphatic carbon chemical shift.
-N-CH₂CH₃ --~14 - 16Aliphatic carbon chemical shift.
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Table 3: Representative IR Absorption Bands (in cm⁻¹) for 5-Carbamoyl-2-methylthiophene-3-sulfonyl Chloride Analogs

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (primary and secondary amides)[2]
1680-1640StrongC=O Stretch (Amide I band)[3]
1600-1500MediumN-H Bend (Amide II band)[3]
1370-1330StrongS=O Asymmetric Stretch (Sulfonyl chloride/sulfonamide)[2]
1180-1160StrongS=O Symmetric Stretch (Sulfonyl chloride/sulfonamide)[2]
~700Medium-StrongC-S Stretch (in thiophene ring)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Table 4: Representative Mass Spectrometry Data (m/z) for a Generic 5-Carbamoyl-2-methylthiophene-3-sulfonamide (R = H)

m/zRelative IntensityAssignment
[M]+VariableMolecular Ion
[M - SO₂]+Often observedLoss of sulfur dioxide
[M - NH₂R]+VariableCleavage of the carbamoyl side chain
Thiophene ring fragmentsVariableCharacteristic fragments of the thiophene core

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Acquisition:

    • Introduce the sample into the mass spectrometer.

    • For ESI, the sample is infused directly or via an LC system.

    • For EI, the sample is typically introduced via a direct insertion probe.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-1000).

Visualizations

The following diagrams illustrate the general structure of the analyzed compounds and the workflow for their spectroscopic characterization.

G cluster_analogs 5-Carbamoyl-2-methylthiophene-3-sulfonyl Chloride Analogs cluster_structure A R = H (Parent Compound) B R = CH3 (N-Methyl) C R = CH2CH3 (N-Ethyl) D R = Aryl (N-Aryl) Core Core Structure: 2-methylthiophene-3-sulfonyl chloride Core->A Varying R group on carbamoyl moiety Core->B Varying R group on carbamoyl moiety Core->C Varying R group on carbamoyl moiety Core->D Varying R group on carbamoyl moiety

Caption: General structure of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride analogs.

G Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UV UV-Vis Spectroscopy Start->UV Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data UV->Data Structure Structural Elucidation & Confirmation Data->Structure

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

References

  • Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and non-covalent interactions in crystalline sulfonamides.
  • Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • MDPI. (2025). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds 1, 2.
  • Sigma-Aldrich. (n.d.). 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride.
  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives.
  • precisionFDA. (n.d.). 5-CHLORO-3-SULFAMOYLTHIOPHENE-2-CARBOXYLIC ACID.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • AWS. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids.
  • PubChem. (n.d.). 5-[3''-(5-Carbamimidoyl-2-methylsulfanyl-thiophene-3-sulfonyl)-6-methyl-biphenyl-2-ylcarbamoyl]-pentanoic acid.
  • ResearchGate. (n.d.). Table 4 : 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n.
  • ResearchGate. (n.d.). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k).
  • PMC. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • MDPI. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
  • PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride.
  • European Journal of Chemistry. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives.
  • PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
  • PMC. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • ResearchGate. (2025). (PDF) Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives.

Sources

Validation

A Comparative Guide to Purity Assessment of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride via Thin-Layer Chromatography

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a key building block in the synthesis of various biologically active molecules. Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data.

The inherent reactivity of the sulfonyl chloride functional group makes it susceptible to hydrolysis, and its synthesis can lead to various process-related impurities. Therefore, a robust analytical method for routine purity checks is essential.[1][2]

Thin-Layer Chromatography: A Rapid and Versatile Tool for Purity Assessment

TLC is a widely used chromatographic technique for the separation of non-volatile mixtures.[3] Its simplicity, speed, and low cost make it an ideal first-line method for assessing the purity of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride. The principle of separation in TLC is based on the differential partitioning of the analyte and impurities between a stationary phase (typically silica gel) and a mobile phase.[4]

Rationale for Method Development

The selection of the stationary and mobile phases is critical for achieving optimal separation. For a moderately polar compound like 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, a normal-phase TLC system using a polar stationary phase like silica gel and a mobile phase of intermediate polarity is a logical starting point. The mobile phase composition is then optimized to achieve a retention factor (Rƒ) value for the main component that allows for clear separation from potential impurities.

Experimental Protocol: TLC Analysis

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: A mixture of chloroform and n-butanol (e.g., 9:1 v/v) is a good starting point for sulfonamides.[5] The optimal ratio should be determined experimentally.

  • Sample Preparation: Dissolve a small amount of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride in a suitable volatile solvent like dichloromethane or acetone.[4][6]

  • Visualization Reagent: Fluorescamine solution (10 mg in 100 mL of acetone) is effective for visualizing primary and secondary amines, which can be formed from the degradation of the carbamoyl group or be present as impurities.[7][8] Alternatively, UV light at 254 nm can be used for visualization, as the thiophene ring is UV-active.[9]

2. Procedure:

  • Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors, which improves reproducibility.[10] Cover the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate, which should be about 1 cm from the bottom edge.

  • Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the separated spots under UV light (254 nm) and/or by spraying with the fluorescamine solution and then viewing under UV light (366 nm).[7] Circle the spots with a pencil.

  • Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

Workflow for TLC Purity Assessment

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase (e.g., Chloroform:n-Butanol) C Equilibrate TLC Chamber A->C B Dissolve Sample in Volatile Solvent D Spot Sample on Silica Gel Plate B->D E Develop Plate in Chamber C->E D->E F Dry Plate E->F G Visualize Spots (UV Light / Fluorescamine) F->G H Calculate Rf Values G->H I Assess Purity H->I

Caption: Workflow for assessing the purity of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride using TLC.

Interpreting the Results

A pure sample should ideally show a single spot. The presence of additional spots indicates the presence of impurities. The intensity of the impurity spots can provide a semi-quantitative estimation of their concentration. For a more quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning can be employed.[11][12][13]

Comparative Analysis: TLC vs. Other Analytical Techniques

While TLC is an excellent screening tool, other analytical techniques offer more detailed and quantitative information. The choice of method depends on the specific requirements of the analysis.[1]

Technique Primary Application Quantitative Capability Key Advantages Key Limitations
Thin-Layer Chromatography (TLC) Purity screening, reaction monitoringSemi-quantitativeRapid, low cost, simple instrumentationLower resolution and sensitivity compared to HPLC
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification of impuritiesExcellentHigh resolution, high sensitivity, automatedHigher cost, more complex instrumentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, purity determinationExcellent (qNMR)Provides detailed structural information, non-destructiveLower sensitivity, higher cost, requires expertise in spectral interpretation
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique that offers superior separation efficiency and sensitivity compared to TLC.[14][15][16] A reversed-phase HPLC method would be suitable for 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water).

Key Advantages over TLC:

  • Quantitative Accuracy: HPLC with a suitable detector (e.g., UV-Vis) provides precise and accurate quantification of the main component and impurities.[17][18]

  • Higher Resolution: HPLC columns have a much higher number of theoretical plates, leading to better separation of closely related impurities.

  • Automation: Modern HPLC systems are fully automated, allowing for high-throughput analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[19] Quantitative NMR (qNMR) can also be used for highly accurate purity determination without the need for a reference standard of the analyte itself.[20][21][22][23]

Key Advantages over Chromatographic Techniques:

  • Absolute Quantification: qNMR provides a direct measure of the molar concentration of the analyte, allowing for the determination of absolute purity.[20]

  • Structural Information: In addition to purity, NMR provides a wealth of structural information that can help in the identification of unknown impurities.

  • Non-destructive: The sample can be recovered after NMR analysis.[20]

Decision-Making Framework for Method Selection

The choice of analytical technique should be guided by the stage of research or development and the specific analytical question being addressed.

Method_Selection A Analytical Goal B Rapid Purity Screen Reaction Monitoring A->B C Quantitative Purity Impurity Profiling A->C D Structural Elucidation Absolute Purity A->D TLC Thin-Layer Chromatography B->TLC HPLC High-Performance Liquid Chromatography C->HPLC NMR NMR Spectroscopy D->NMR

Caption: A decision-making framework for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, an integrated approach is recommended. TLC serves as a rapid and cost-effective initial screening tool, ideal for routine checks and reaction monitoring. For more rigorous quantitative analysis and impurity profiling, HPLC is the method of choice. When structural elucidation of impurities or absolute purity determination is required, NMR spectroscopy is the most powerful technique.

By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their chemical intermediates, ultimately contributing to the success of their research and development endeavors. The validation of the chosen analytical procedure according to established guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the reliability of the results, especially in a pharmaceutical context.[24][25][26][27][28][29]

References

  • Validation of thin-layer limit tests in pharmaceutical analysis | Scientist Live. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Available at: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - FSIS.USDA.gov. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. Available at: [Link]

  • A rapid thin‐layer chromatographic screening method for five sulfonamides in animal tissues. Available at: [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Available at: [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate. Available at: [Link]

  • A novel method to chromatographically resolution of sulphonamides by vapour-programmed thin-layer chromatography - MedCrave online. Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]

  • Validation thin layer chromatography for the determination of acetaminophen in tablets and comparison with a pharmacopeial method - PubMed. Available at: [Link]

  • TLC identification of sulfonamides - PubMed. Available at: [Link]

  • Test Procedure Validation for the TLC Assay of a Degradation Product in a Pharmaceutical Formulation - Taylor & Francis. Available at: [Link]

  • Journal Club: Validation of a thin layer chromatography (TLC) method for content determination - MPL Lösungsfabrik. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]

  • detection of sulfonamides in chicken muscle by thin layer chromatography. Available at: [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • TLC of Sulfonamides | Request PDF - ResearchGate. Available at: [Link]

  • Pharmaceutical Applications of TLC. Available at: [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography - ResearchGate. Available at: [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate. Available at: [Link]

  • TLC Visualization Methods. Available at: [Link]

  • Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. Available at: [Link]

  • TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors - Rsc.org. Available at: [Link]

  • The assay method of chlorosulfuric acid in thionyl chloride - Google Patents.
  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Available at: [Link]

  • 5-[3''-(5-Carbamimidoyl-2-methylsulfanyl-thiophene-3-sulfonyl)-6-methyl-biphenyl-2-ylcarbamoyl]-pentanoic acid - PubChem. Available at: [Link]

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  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

Executive Safety Directive 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is not merely a "corrosive" reagent; it is a moisture-sensitive electrophile that presents a dual-hazard profile: immediate chemical burns upon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is not merely a "corrosive" reagent; it is a moisture-sensitive electrophile that presents a dual-hazard profile: immediate chemical burns upon contact and respiratory damage via the evolution of hydrochloric acid (HCl) gas.

As a sulfonyl chloride derivative (


), its reactivity is driven by the electrophilic sulfur atom. Upon contact with nucleophiles—specifically water in mucous membranes or lung tissue—it undergoes rapid hydrolysis. The presence of the thiophene ring adds a potential layer of sensitization, while the carbamoyl moiety suggests polarity that may aid skin absorption.

The Golden Rule: Treat this compound as if it is actively generating HCl gas. Moisture control is not just for yield; it is for safety.

The Mechanism of Hazard (Why PPE Matters)

To select the correct PPE, you must understand the chemical causality.[1] The danger lies in the hydrolysis reaction, which is exothermic and autocatalytic in humid environments.

The Hydrolysis Equation:



  • Casualty: The HCl gas causes immediate respiratory spasm and ocular damage. The sulfonic acid residue (

    
    ) is a non-volatile strong acid that causes deep tissue burns if left on the skin.
    
  • Implication: Your PPE must provide a barrier against both acidic gas and corrosive solids/liquids .

PPE Selection Matrix

This matrix is designed to exceed standard "GHS" requirements, focusing on real-world laboratory scenarios.

Protection ZonePrimary Recommendation Technical Justification
Hand Protection (Solid Handling) Double Nitrile Gloves (min. 5 mil outer).Sulfonyl chlorides are solids but can sublime or dust. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solution) Silver Shield / Laminate (if in DCM/THF).If dissolved in Dichloromethane (DCM), nitrile offers <1 min protection. The solvent carries the corrosive agent through the glove. Use Laminate or PVA gloves for solutions.
Eye & Face Chemical Goggles + Face Shield. Safety glasses are insufficient. HCl gas can bypass side shields. A face shield protects the neck and chin from "powder puff" accidents during weighing.
Respiratory Fume Hood (Mandatory). Do not handle on an open bench. If a hood is unavailable (e.g., spill cleanup), a Full-Face Respirator with Acid Gas (E) and Particulate (P100) cartridges is required.
Body Tyvek Lab Coat or Apron. Cotton lab coats can absorb the chemical, which then hydrolyzes against your shirt/skin. An impervious apron prevents this "delayed burn" effect.

Operational Logic & Workflows

Visualization 1: PPE Decision Logic

This diagram illustrates the decision hierarchy for selecting hand protection based on the state of the reagent.

PPE_Decision_Tree Start Handling 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride State Is the reagent Solid or in Solution? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Solid_PPE Standard Protocol: 1. Double Nitrile Gloves (5 mil) 2. Change outer glove every 30 mins 3. Anti-static gun (reduce dust) Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check DCM_THF DCM, THF, Chloroform Solvent_Check->DCM_THF Ether_Tol Ether, Toluene, Hexane Solvent_Check->Ether_Tol High_Risk_Glove CRITICAL RISK: Nitrile fails in <2 mins. Use Silver Shield / Laminate or Viton Gloves. DCM_THF->High_Risk_Glove Low_Risk_Glove Double Nitrile Acceptable (Monitor for swelling) Ether_Tol->Low_Risk_Glove

Caption: Workflow for selecting glove material based on solvent compatibility. Note the critical failure point of nitrile with halogenated solvents.

Protocol: Weighing and Transfer
  • Environmental Control: Ensure the balance is located inside a fume hood or a vented enclosure.

  • Static Management: Sulfonyl chlorides are often fluffy, electrostatic powders. Use an anti-static gun or polonium strip to prevent the powder from "jumping" onto your gloves or sleeves.

  • The "Dry" Chain: Ensure all spatulas and receiving flasks are oven-dried. Moisture on a spatula can initiate hydrolysis, causing the bulk solid to cake and degrade in the bottle.

Waste Disposal & Quenching Protocol

NEVER discard unquenched sulfonyl chlorides into the aqueous waste stream. They will pool at the bottom, hydrolyze slowly, and pressurize the waste container, creating a "lab bomb."

The "Controlled Kill" Method

You must convert the reactive sulfonyl chloride into a water-soluble, non-reactive sulfonate salt before disposal.

  • Cool: Prepare a dilute solution of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ) and cool it to 0°C in an ice bath.
    
  • Dilute: Dissolve the waste sulfonyl chloride in a non-reactive solvent (e.g., Toluene or Acetone). Do not use DCM if you can avoid it, as it complicates aqueous separation.

  • Add: Slowly add the sulfonyl chloride solution to the stirring base.

    • Note: Do not add the base to the sulfonyl chloride; this can cause a runaway exotherm.

  • Test: Check pH to ensure it remains basic (pH > 9). Stir for 30 minutes to ensure complete hydrolysis.

Visualization 2: Quenching Workflow

Quench_Protocol Waste Reactive Waste (R-SO2Cl) Solubilize Dissolve in Acetone/Toluene Waste->Solubilize Addition Slow Addition: Waste -> Base (Monitor Temp) Solubilize->Addition Prep_Base Prepare 1M NaOH Chill to 0°C Prep_Base->Addition Check Check pH > 9 Stir 30 mins Addition->Check Disposal Dispose as Aqueous Waste Check->Disposal

Caption: Step-by-step quenching logic to prevent pressurization of waste containers.

Emergency Response

  • Skin Contact:

    • Wipe: If solid powder is on skin, gently brush it off before applying water (reacting a pile of powder on skin with water generates intense heat).

    • Flush: Rinse with water for 15 minutes.

    • Soap: Use soft soap (alkaline soaps help neutralize the acid).

  • Eye Contact:

    • Immediate Flush: 15 minutes minimum. Do not pause to remove contact lenses; flush them out.

    • Seek Medical: Sulfonyl chlorides can cause delayed corneal opacification.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Methylthiophene-2-sulfonyl chloride. (Used as surrogate for reactivity profile). Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: p-Toluenesulfonyl chloride. (Standard reference for sulfonyl chloride hydrolysis hazards). Link

  • University of California, Irvine. (2018). Standard Operating Procedure: Corrosives. Link

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